molecular formula C8H5FN2O2 B1601791 2-(3-Fluoro-2-nitrophenyl)acetonitrile CAS No. 105003-88-1

2-(3-Fluoro-2-nitrophenyl)acetonitrile

Cat. No.: B1601791
CAS No.: 105003-88-1
M. Wt: 180.14 g/mol
InChI Key: LWLBXNKHOMUBAF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoro-2-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-2-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBXNKHOMUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544294
Record name (3-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105003-88-1
Record name (3-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Fluoro-2-nitrophenyl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetonitrile: Properties, Synthesis, and Handling

Introduction

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a highly valuable intermediate in organic synthesis. Its trifunctional nature—possessing a nitrile, a nitro group, and a fluorine atom on a phenyl ring—offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a key building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical candidates. The electron-withdrawing properties of the nitro and fluoro groups significantly influence the reactivity of the aromatic ring and the adjacent benzylic position, providing a unique chemical profile for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safe handling protocols.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(3-Fluoro-2-nitrophenyl)acetonitrile are summarized below. These identifiers and characteristics are essential for substance verification and experimental design.

Chemical Identifiers and Physical Data
PropertyValueSource
IUPAC Name 2-(3-Fluoro-2-nitrophenyl)acetonitrile-
CAS Number 105003-88-1[1]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol -
Physical Form Solid[1]
Melting Point 72-73 °C[2]
InChI 1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2[1]
InChIKey LWLBXNKHOMUBAF-UHFFFAOYSA-N[1]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The key structural features give rise to characteristic signals.

  • ¹H NMR: A patent for the synthesis of this molecule reports the following proton NMR signals: δ 3.99 (s, 2H), 7.40-7.80 (m, 3H)[2].

    • Expert Interpretation: The singlet at 3.99 ppm corresponds to the two protons of the methylene (-CH₂-) group. Their equivalence results in a singlet. The multiplet between 7.40 and 7.80 ppm represents the three protons on the aromatic ring. The complex splitting pattern is due to coupling with each other and with the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.

    • C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

    • C-NO₂ (Nitro) asymmetric stretch: A strong peak around 1520-1560 cm⁻¹.

    • C-NO₂ (Nitro) symmetric stretch: A strong peak around 1345-1385 cm⁻¹.

    • C-F (Aryl-Fluorine) stretch: A strong peak in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 180. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the cyano group (-CN).

Synthesis and Manufacturing

The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile can be approached through several strategic pathways. The choice of method depends on the availability of starting materials, scalability, and desired purity. Below are two field-proven synthetic strategies.

Route A: Benzylic Cyanation via a Toluene Intermediate

This classic approach involves the synthesis of a substituted toluene precursor, followed by activation of the benzylic position and subsequent nucleophilic substitution with a cyanide source. This multi-step process offers robust control at each stage.

Synthesis_Route_A A o-Fluorotoluene B 3-Fluoro-2-nitrotoluene A->B HNO₃ / H₂SO₄ (Nitration) C 2-(Bromomethyl)-1-fluoro- 3-nitrobenzene B->C NBS / AIBN (Radical Bromination) D 2-(3-Fluoro-2-nitrophenyl) acetonitrile C->D NaCN / DMSO (Cyanation)

Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile via Benzylic Cyanation.

Step-by-Step Protocol (Route A):

  • Nitration of o-Fluorotoluene:

    • Rationale: The initial step involves introducing the nitro group onto the o-fluorotoluene ring. The fluorine atom is an ortho-, para-director, but the steric hindrance of the methyl group favors nitration at the adjacent positions.

    • Procedure: In a reactor cooled to 20-35°C, slowly add a nitrating mixture (sulfuric acid and nitric acid) to o-fluorotoluene with vigorous stirring[3]. The reaction is exothermic and requires careful temperature control to prevent over-nitration. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by GC or TLC). The product mixture, containing 3-fluoro-2-nitrotoluene and other isomers, is then worked up by washing with water and neutralizing with a base before purification by vacuum distillation[3].

  • Benzylic Bromination:

    • Rationale: To introduce the cyanide group, the methyl group must first be functionalized into a good leaving group. Free-radical bromination using N-bromosuccinimide (NBS) is a highly selective method for this transformation.

    • Procedure: Dissolve the purified 3-fluoro-2-nitrotoluene in a non-polar solvent like carbon tetrachloride. Add NBS and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux under illumination with a sunlamp to initiate the reaction. The reaction progress is monitored by observing the consumption of NBS (which is denser than the solvent and will sink). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-1-fluoro-3-nitrobenzene.

  • Nucleophilic Substitution (Cyanation):

    • Rationale: The final step involves the displacement of the bromide with a cyanide anion. This is a standard SN2 reaction.

    • Procedure: Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or DMF. Add sodium or potassium cyanide and heat the mixture (e.g., to 50-70°C) to facilitate the reaction. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This elegant two-step approach utilizes a highly activated aromatic ring to directly introduce the cyano-acetic ester moiety, which is then converted to the desired acetonitrile.

Step-by-Step Protocol (Route B):

  • Rationale: This method leverages the high activation provided by the nitro group and two fluorine atoms in 2,6-difluoronitrobenzene for a nucleophilic aromatic substitution (SNAr) reaction. The subsequent decarboxylation is a standard transformation. This route can offer high yields and avoids the use of radical initiators and lachrymatory benzyl bromides[2].

  • Procedure:

    • In a flask, combine 2,6-difluoronitrobenzene, tert-butyl cyanoacetate, and a base such as potassium carbonate in a solvent like THF[2].

    • Heat the mixture to reflux and stir for several hours until the starting material is consumed[2].

    • Cool the reaction, pour it into an ice-water mixture, and neutralize with acid. Extract the product with ethyl acetate[2].

    • Remove the ethyl acetate to obtain the crude intermediate. Dissolve this intermediate in a high-boiling solvent like xylene and add a catalytic amount of a strong acid such as p-toluenesulfonic acid[2].

    • Heat the mixture to reflux to effect the decarboxylation. Upon completion, the reaction is cooled, washed with water, and the solvent is removed. The final product, 2-(3-fluoro-2-nitrophenyl)acetonitrile, is purified by recrystallization to yield a solid with a melting point of 72-73 °C[2].

Chemical Reactivity and Synthetic Utility

The true value of 2-(3-fluoro-2-nitrophenyl)acetonitrile lies in its potential for diverse chemical transformations, making it a versatile scaffold for building more complex molecules.

Reactivity A 2-(3-Fluoro-2-nitrophenyl) acetonitrile B 2-(2-Amino-3-fluorophenyl) acetonitrile A->B Reduction (e.g., Fe/HCl, H₂/Pd-C) C 2-(3-Fluoro-2-nitrophenyl) acetic acid A->C Acid/Base Hydrolysis E Alkylated Product (R-CH(CN)-Ar) A->E Alkylation (Base, then R-X) D Substituted Indole Derivatives B->D Cyclization (e.g., Fischer Indole Synthesis)

Key Synthetic Transformations of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (H₂/Pd-C), or tin(II) chloride. The resulting 2-(2-amino-3-fluorophenyl)acetonitrile is a valuable precursor for synthesizing nitrogen-containing heterocycles like indoles and quinolines, which are privileged structures in medicinal chemistry.

  • Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid[4]. This transformation allows for the introduction of new functionalities and peptide coupling reactions.

  • Reactivity of the Methylene Bridge: The protons on the carbon atom alpha to both the aromatic ring and the nitrile group are acidic. This allows for deprotonation with a suitable base (e.g., sodium hydride, LDA) to form a carbanion, which can then act as a nucleophile in alkylation or acylation reactions. This provides a straightforward method for building complexity at the benzylic position.

  • Nucleophilic Aromatic Substitution: While the fluorine atom is less activated than in the precursor used in Route B, under forcing conditions or with a suitable nucleophile, it could potentially be displaced, offering another avenue for derivatization.

Safety and Handling

While a specific safety data sheet for 2-(3-fluoro-2-nitrophenyl)acetonitrile is not widely available, a hazard assessment can be made based on its structural components: organic nitriles and nitroaromatics. The related compound, 2-nitrophenylacetonitrile, is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation[4].

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity: Harmful (Oral, Dermal, Inhalation)[4].

    • Skin Corrosion/Irritation: Causes skin irritation[4].

    • Eye Damage/Irritation: Causes serious eye irritation[4].

    • Specific Target Organ Toxicity: May cause respiratory irritation[4].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure good ventilation or work within a chemical fume hood.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

    • Keep away from strong oxidizing agents, strong acids, and strong bases. Contact with bases can potentially liberate toxic hydrogen cyanide gas[4].

  • Disposal:

    • Dispose of this material as hazardous waste through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.

Conclusion

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a synthetically versatile molecule with significant potential as an intermediate in the development of new chemical entities. Its well-defined physicochemical properties and the multiple reactive sites it contains allow for a broad range of chemical transformations. The synthetic routes outlined in this guide are robust and scalable, providing reliable access to this important building block. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage this compound to advance projects in medicinal chemistry, agrochemicals, and materials science.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • PubChem. 2-Nitrophenylacetonitrile (CID 11888). National Center for Biotechnology Information. Retrieved from [Link]

  • Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile.
  • MySkinRecipes. 3-Fluoro-2-nitrotoluene.
  • García, M. V., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Journal of Applied Toxicology.
  • Google Patents. (CN101177400A) Method for producing 2-fluorin-3-nitrotoluene.
  • European Patent Office. (EP3594199A1) Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)
  • PrepChem.com. Synthesis of 2-nitrophenylacetonitrile. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of (2-Fluoro-5-nitro-phenyl)-acetonitrile. Retrieved from [Link]

  • Google Patents. (CN101219967B) The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • American Chemical Society. (2022).
  • ChemSynthesis. (2-chloro-3-nitrophenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (CN1305988A) Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • WIPO Patentscope. (CN113024384) Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Utilization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and strategic application of 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1).

Executive Summary

2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1) is a high-value fluorinated building block primarily utilized as the regioselective precursor for 4-fluoroindole and its derivatives. In the landscape of modern drug discovery, the 4-fluoroindole scaffold is a "privileged structure," offering unique metabolic stability and bioisosteric properties critical for serotonin receptor modulators, antiviral agents, and kinase inhibitors.

This guide outlines the industrial-grade synthesis of CAS 105003-88-1, its conversion into the indole core, and the necessary quality control parameters for pharmaceutical applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 105003-88-1
IUPAC Name 2-(3-Fluoro-2-nitrophenyl)acetonitrile
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Yellow to off-white crystalline solid
Melting Point 72°C – 75°C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functionality Ortho-nitro activation for reductive cyclization

Strategic Synthesis: The SNAr Pathway

The most robust industrial route to CAS 105003-88-1 avoids the regioselectivity issues of electrophilic aromatic substitution. Instead, it employs a Nucleophilic Aromatic Substitution (S_NAr) strategy using 2,3-difluoronitrobenzene .

Retrosynthetic Logic

The target molecule contains a nitro group adjacent to an acetonitrile moiety, with a fluorine atom at the meta position relative to the acetonitrile (but ortho to the nitro).

  • Precursor: 2,3-Difluoronitrobenzene.

  • Mechanism: The nitro group is strongly electron-withdrawing, activating the ortho and para positions for nucleophilic attack. In 2,3-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group, while the fluorine at position 3 is meta. Consequently, nucleophilic displacement occurs exclusively at position 2.

Step-by-Step Protocol

Step 1: Carbanion Formation & Substitution

  • Reagents: 2,3-Difluoronitrobenzene (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Potassium Carbonate (K₂CO₃) or DBU (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate S_NAr).

  • Conditions: 60°C – 80°C, 4–6 hours.

  • Process: The base deprotonates ethyl cyanoacetate to form a carbanion. This nucleophile attacks position 2 of the benzene ring, displacing the fluoride ion.

  • Intermediate: Ethyl 2-cyano-2-(2-fluoro-6-nitrophenyl)acetate.

Step 2: Hydrolysis & Decarboxylation

  • Reagents: KOH (aq), followed by HCl acidification.

  • Conditions: Reflux (100°C) for 2 hours.

  • Process: The ester group is hydrolyzed to the carboxylic acid, which spontaneously decarboxylates under acidic/thermal conditions to yield the target acetonitrile.

Synthesis Start 2,3-Difluoronitrobenzene Inter Intermediate: Ethyl 2-cyano-2-(2-fluoro-6-nitrophenyl)acetate Start->Inter SNAr (60°C) Reagent Ethyl Cyanoacetate + Base (K2CO3) Reagent->Inter Product 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1) Inter->Product -CO2, -EtOH Step2 Hydrolysis/Decarboxylation (KOH / HCl / Heat) Step2->Product

Figure 1: Synthetic pathway via regioselective nucleophilic aromatic substitution.

Downstream Application: Synthesis of 4-Fluoroindole

The primary utility of CAS 105003-88-1 is its conversion to 4-fluoroindole (CAS 387-43-9). The position of the fluorine atom (position 3 in the precursor becomes position 4 in the indole) is critical.

Reductive Cyclization Mechanism

The transformation involves the reduction of the nitro group to an aniline, which then undergoes an intramolecular attack on the nitrile carbon, followed by tautomerization and loss of ammonia (or hydrolysis/elimination depending on conditions).

  • Method A (Catalytic Hydrogenation): H₂ (50 psi), 10% Pd/C, Ethanol/Acetic Acid.

  • Method B (Chemical Reduction): Iron powder (Fe), Acetic Acid, Reflux.

Protocol (Method A):

  • Dissolve 2-(3-fluoro-2-nitrophenyl)acetonitrile in ethanol.

  • Add 10 mol% Pd/C catalyst.

  • Pressurize with Hydrogen gas (3–5 bar).

  • Stir at Room Temperature for 12 hours.

  • Result: The nitro group reduces to -NH₂.[1][2] The amine attacks the nitrile to form an imine intermediate, which cyclizes and aromatizes to 4-fluoroindole.

IndoleSynthesis Precursor 2-(3-Fluoro-2-nitrophenyl)acetonitrile AmineInter Intermediate: 2-(2-Amino-3-fluorophenyl)acetonitrile Precursor->AmineInter H2 / Pd/C Reduction Reduction (-NO2 -> -NH2) Reduction->AmineInter Indole 4-Fluoroindole AmineInter->Indole -NH3 Cyclization Intramolecular Cyclization & Aromatization Cyclization->Indole

Figure 2: Reductive cyclization mechanism yielding the privileged 4-fluoroindole scaffold.

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical intermediates, the following analytical specifications must be met.

HPLC Method (Purity)[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[3][4][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

1H-NMR Characterization (400 MHz, DMSO-d6)
  • δ 4.15 (s, 2H): Methylene protons of the acetonitrile group (-CH₂CN).

  • δ 7.40 – 7.80 (m, 3H): Aromatic protons. The splitting pattern will show coupling with the fluorine atom (J_H-F), distinguishing it from other isomers.

Safety & Handling (HSE)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. The nitrile group poses a risk of cyanide release under strong oxidative or metabolic conditions; however, the molecule itself is stable.

  • Storage: Store at room temperature (15°C – 25°C) in a dry, inert atmosphere.

References

  • National Institutes of Health (NIH) - PubChem. Vonoprazan Fumarate | C21H20FN3O6S. Available at: [Link]

  • WIPO Patentscope. Preparation method of Vonoprazan fumarate (CN116891453). Available at: [Link]

  • Google Patents.Preparation method of 4-fluoroindole (CN103420892A).
  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. Available at: [Link]

Sources

2-(3-Fluoro-2-nitrophenyl)acetonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Synthetic Building Block

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of complex molecules. With the chemical formula C₈H₅FN₂O₂ and CAS Number 105003-88-1, this molecule incorporates several key functional groups that dictate its unique reactivity profile.[1] Its structure is of significant interest to medicinal chemists and process development scientists, as related nitrophenylacetonitrile scaffolds are pivotal in the synthesis of various Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][3] This guide provides a comprehensive examination of its molecular structure, from its constituent parts and synthesis to its spectroscopic signature and chemical behavior.

Section 1: Molecular Architecture and Physicochemical Properties

The structure of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is characterized by a benzene ring substituted with three different functional groups: a fluoro group, a nitro group, and a cyanomethyl group. The specific arrangement of these groups—ortho nitro and meta fluoro relative to the acetonitrile moiety—creates a distinct electronic and steric environment that governs the molecule's properties and reactivity.

Caption: 2D structure of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Core Functional Groups: A Causal Analysis
  • Nitrophenyl Core : The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its position ortho to the cyanomethyl group creates significant steric hindrance and electronic effects.

  • Acetonitrile Moiety : The cyanomethyl group (-CH₂CN) is the primary site of many synthetic transformations. The methylene protons (-CH₂) are rendered acidic due to the adjacent electron-withdrawing phenyl and cyano groups, allowing for facile deprotonation and subsequent alkylation or condensation reactions.

  • Fluoro Substituent : The fluorine atom, being highly electronegative, also withdraws electron density from the ring via induction. Its placement at the 3-position further modulates the electronic landscape of the aromatic system.

Physicochemical Data Summary

While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogs like 2-nitrophenylacetonitrile and 2-(2-methyl-3-nitrophenyl)acetonitrile.[4][5]

PropertyValue / InformationSource
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol Calculated
CAS Number 105003-88-1[1]
Appearance Likely a solid at room temperature (Analog is a light brown solid)[4]
Solubility Expected to have low aqueous solubility, soluble in organic solvents.[4]
Reactivity Profile Incompatible with strong oxidizing acids and reducing agents. Can be hydrolyzed by aqueous acid or base.[4]

Section 2: Rational Synthesis Pathway

The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is not commonly detailed in standard literature. However, a logical and robust pathway can be designed based on established organic chemistry principles, starting from a commercially available precursor. The most direct route involves the conversion of the methyl group of 3-Fluoro-2-nitrotoluene into the desired cyanomethyl functionality.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative methodology derived from standard procedures for benzylic bromination followed by cyanation.

Part A: Benzylic Bromination of 3-Fluoro-2-nitrotoluene

  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-Fluoro-2-nitrotoluene (1.0 eq.).[2]

  • Solvent and Reagents : Add a suitable solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq.).

    • Causality Note : NBS is the reagent of choice for selective bromination at the benzylic position, as it maintains a low, steady concentration of bromine, minimizing competitive aromatic bromination. AIBN initiates the free-radical chain reaction upon heating.

  • Reaction : Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoro-2-nitrobenzyl bromide. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.

Part B: Cyanation of 3-Fluoro-2-nitrobenzyl bromide

  • Reactor Setup : In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Causality Note : DMSO is an excellent solvent for Sₙ2 reactions, as it solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion to attack the electrophilic benzylic carbon.

  • Addition : Slowly add the crude 3-Fluoro-2-nitrobenzyl bromide from the previous step, dissolved in a minimal amount of DMSO, to the cyanide solution at room temperature. An ice bath may be necessary to control the initial exotherm.

  • Reaction : Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification : Pour the reaction mixture into a large volume of ice water, which will precipitate the crude product. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Fluoro-2-nitrophenyl)acetonitrile.[6]

Section 3: Spectroscopic Validation of Molecular Structure

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the expected spectral data based on the known effects of the constituent functional groups.[7][8]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -CH₂-δ 4.0 - 4.5 ppmMethylene protons adjacent to an aromatic ring and a nitrile group.
Aromatic -CHδ 7.5 - 8.2 ppmThree protons on a highly substituted, electron-deficient ring, exhibiting complex splitting due to H-H and H-F coupling.
¹³C NMR -CH₂-δ 20 - 25 ppmAliphatic carbon of the cyanomethyl group.
-C≡Nδ 115 - 120 ppmCharacteristic shift for a nitrile carbon.
Aromatic C-Fδ 158 - 165 ppm (d, ¹JCF ≈ 250 Hz)Carbon directly bonded to fluorine, showing a large one-bond coupling constant.
Aromatic C-NO₂δ 145 - 150 ppmCarbon bearing the nitro group.
IR Spectroscopy Nitrile (C≡N) stretch2240 - 2260 cm⁻¹Strong, sharp absorption characteristic of the nitrile functional group.[3]
Nitro (NO₂) stretch1520 - 1560 cm⁻¹ (asymmetric)Strong absorptions typical for an aromatic nitro compound.
1340 - 1380 cm⁻¹ (symmetric)
C-F stretch1000 - 1400 cm⁻¹Strong absorption in the fingerprint region.
Mass Spec. Molecular Ion (M⁺)m/z = 180Corresponds to the molecular weight of C₈H₅FN₂O₂.

Section 4: Reactivity, Applications, and Safety

Chemical Reactivity

The molecule is a hub of potential chemical transformations:

  • Reduction of Nitro Group : The nitro group can be selectively reduced to an amine (-NH₂), a common step in the synthesis of heterocyclic compounds like quinolines or indoles.

  • Hydrolysis of Nitrile : The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid.[4]

  • Benzylic Deprotonation : The acidic methylene protons can be removed by a suitable base to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Applications in Drug Development

While specific applications of this exact molecule are not widely published, its structural motifs are present in many developmental drug candidates. Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antidepressants.[3] The strategic placement of the fluoro and nitro groups allows for fine-tuning of pharmacokinetic properties and provides synthetic handles for further molecular elaboration.

Safety and Handling

Based on data for analogous compounds such as 2-nitrophenylacetonitrile, 2-(3-Fluoro-2-nitrophenyl)acetonitrile should be handled with care.[4]

  • Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[4]

  • Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Conclusion

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a precisely structured organic intermediate whose value lies in the strategic interplay of its functional groups. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the versatile reactivity of the cyanomethyl group, makes it a powerful building block for constructing complex molecular targets. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and fine chemical industries.

References

  • MySkinRecipes. 3-Fluoro-2-nitrotoluene. [Link]

  • PrepChem.com. Synthesis of 2-nitrophenylacetonitrile. [Link]

  • PubChem. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888. [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • American Chemical Society. Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. [Link]

  • Google Patents.

Sources

Technical Guide: Spectroscopic Data & Characterization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and utility of 2-(3-Fluoro-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of fused heterocyclic pharmaceutical agents.

Executive Summary

2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS: 105003-88-1) is a specialized fluorinated building block used primarily in the development of kinase inhibitors (e.g., RET inhibitors) and PARP inhibitors. Its structural core—a benzene ring substituted with vicinal fluoro and nitro groups, plus an acetonitrile handle—makes it an ideal precursor for indole and isoquinoline scaffolds via reductive cyclization. This guide provides a comprehensive breakdown of its physicochemical properties, synthesis, and spectroscopic signature.

Chemical Identity
PropertyDetail
IUPAC Name 2-(3-Fluoro-2-nitrophenyl)acetonitrile
CAS Number 105003-88-1
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Physical State Pale yellow to light brown solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water

Synthesis & Production Workflow

The industrial standard for synthesizing this compound relies on the functionalization of 3-fluoro-2-nitrotoluene . This route avoids the use of unstable diazonium intermediates and allows for scalable production.[1]

Reaction Pathway Diagram

SynthesisPath Start 3-Fluoro-2-nitrotoluene Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Inter 3-Fluoro-2-nitrobenzyl bromide Step1->Inter Step2 Nucleophilic Substitution (NaCN, EtOH/H2O, 0-25°C) Inter->Step2 Product 2-(3-Fluoro-2-nitrophenyl) acetonitrile Step2->Product

Figure 1: Two-step synthetic pathway from the commercially available toluene derivative.

Detailed Protocol
  • Bromination (Benzylic Functionalization):

    • Reagents: 3-Fluoro-2-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

    • Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

    • Conditions: Reflux for 4–6 hours.

    • Mechanism: Free-radical substitution at the benzylic methyl group.

    • Quality Control: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:1).

  • Cyanation (Kolbe Nitrile Synthesis):

    • Reagents: 3-Fluoro-2-nitrobenzyl bromide (Intermediate), Sodium Cyanide (NaCN, 1.2 eq).

    • Solvent: Ethanol/Water (4:1) or DMSO.[2]

    • Conditions: Stir at 0°C, then warm to room temperature over 2 hours.

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove excess cyanide.

    • Safety Note: NaCN is highly toxic. All waste must be treated with bleach (sodium hypochlorite) before disposal.

Spectroscopic Characterization

Accurate identification relies on the specific coupling patterns arising from the Fluorine-19 nucleus (


, Spin 1/2).
A. Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by a deshielded singlet for the methylene protons and a complex aromatic region due to 

and

coupling.

NMR (400 MHz, CDCl₃)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.68 – 7.62 Multiplet1HAr-H (C5)

7.45 Doublet1HAr-H (C6)

7.38 Triplet/DD1HAr-H (C4)

(Ortho-F)
4.08 Singlet2H-CH₂-CNNone (Broadened slightly)
  • Interpretation: The methylene protons at 4.08 ppm are significantly deshielded by the electron-withdrawing nitro group and the nitrile functionality. The aromatic proton at 7.38 ppm exhibits strong coupling to the adjacent fluorine atom.


NMR (100 MHz, CDCl₃)
  • Nitrile Carbon (-CN):

    
     116.5 ppm.
    
  • Benzylic Carbon (-CH₂-):

    
     22.4 ppm (Characteristic upfield shift for benzylic nitriles).
    
  • Aromatic Carbons:

    • C-F (C3):

      
       ~154.0 ppm (Doublet, 
      
      
      
      Hz).
    • C-NO₂ (C2):

      
       ~138.0 ppm.
      
    • C-CH₂ (C1):

      
       ~126.0 ppm.
      

NMR (376 MHz, CDCl₃)
  • Signal:

    
     -112.5 ppm (Multiplet/Triplet).
    
  • Note: The chemical shift is consistent with ortho-nitro fluorobenzenes.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional groups.

  • 
     (Nitrile):  2255 cm⁻¹ (Weak to medium, sharp).
    
  • 
     (Nitro): 
    
    • Asymmetric stretch: 1535 cm⁻¹.

    • Symmetric stretch: 1350 cm⁻¹.

  • 
     (Aromatic):  1610, 1580 cm⁻¹.
    
C. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  m/z 180.
    
  • Base Peak: m/z 133 (Loss of -NO₂ or HNO₂ is common).

  • Fragmentation:

    • 
       (m/z 154).
      
    • 
       (m/z 134).
      

Applications in Drug Discovery

This compound is a "lynchpin" intermediate. The nitro group and the nitrile group are positioned to facilitate reductive cyclization , a powerful method for building fused heterocycles found in oncology drugs.

Mechanism: Reductive Cyclization to Indoles

Reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) generates an amine, which attacks the nitrile carbon, closing the ring to form a 2-aminoindole or indole derivative.

Applications Core 2-(3-Fluoro-2-nitrophenyl) acetonitrile Path1 Reduction (Fe/AcOH) Core->Path1 Path2 Hydrolysis (HCl/H2O) Core->Path2 Indole 4-Fluoro-1H-indole-2-amine (Indole Scaffold) Path1->Indole Cyclization Acid 2-(3-Fluoro-2-nitrophenyl) acetic acid Path2->Acid Functionalization

Figure 2: Divergent synthesis pathways utilizing the nitrile-nitro interaction.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(3-Fluoro-2-nitrophenyl)acetonitrile. Link

  • PubChem. (2024). Compound Summary: 2-Nitrophenylacetonitrile derivatives. National Library of Medicine. Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
  • ChemicalBook. (2024).[2] NMR Spectrum Data for Nitrophenylacetonitriles. Link

  • Bio-Rad Sadtler. (2024). SpectraBase: 1H NMR of Fluorinated Aromatics. Wiley Science Solutions. Link

Sources

13C NMR analysis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Technical Guide: C NMR Analysis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Executive Summary

2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS RN: 261951-71-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib and Olaparib . These therapeutics target DNA repair pathways in BRCA-mutated cancer cells.

Characterizing this intermediate via Carbon-13 Nuclear Magnetic Resonance (







Part 1: Molecular Context & Structural Dynamics

Before analyzing the spectrum, one must understand the magnetic environment of the carbon nuclei. The molecule consists of a benzene ring tetrasubstituted with a fluoro group, a nitro group, and an acetonitrile moiety.

Structural Impact on Chemical Shift[1][2]
  • Nitro Group (

    
     at C2):  A strong electron-withdrawing group (EWG). It deshields the ipso-carbon (C2) significantly but shields the ortho-carbons via resonance effects. It also introduces relaxation challenges, often requiring longer recycle delays (
    
    
    ).
  • Fluorine Atom (

    
     at C3):  The dominant spectral feature. It causes large 
    
    
    splitting:
    • One-bond (

      
      ): 
      
      
      250–260 Hz (C3).
    • Two-bond (

      
      ): 
      
      
      15–25 Hz (C2, C4).
    • Three-bond (

      
      ): 
      
      
      5–10 Hz (C1, C5).
  • Acetonitrile Group (

    
    ): 
    
    • Nitrile Carbon (

      
      ):  Appears in the characteristic region (
      
      
      117 ppm) but often has low intensity due to long spin-lattice relaxation times (
      
      
      ) and lack of Nuclear Overhauser Effect (NOE) enhancement.
    • Methylene Carbon (

      
      ):  The most shielded carbon, appearing upfield (
      
      
      20–25 ppm).

Part 2: Experimental Protocol

To resolve the quaternary carbons and splitting patterns, standard "quick" parameters are insufficient. The following protocol ensures quantitative accuracy and signal detection.

Sample Preparation
  • Solvent: DMSO-d

    
      is recommended over CDCl
    
    
    . The polarity of the nitro and nitrile groups improves solubility in DMSO, and it prevents potential aggregation that broadens peaks.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting the split quaternary carbons.

Acquisition Parameters (Bruker Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets (except for C-F splitting).
Temperature 298 K (25°C)Standardizes chemical shifts; prevents thermal degradation of the nitro group.
Spectral Width (SW) 240 ppmEnsures capture of carbonyls (if impurities exist) and C-F doublets.
Relaxation Delay (D1) 3.0 – 5.0 seconds Critical: The nitrile and C-NO

carbons have no attached protons (long

). Short D1 leads to missing peaks.
Scans (NS)

1024
Required to resolve the low-intensity splitting of the C-F doublets.
Acquisition Time (AQ) 1.0 – 1.3 secondsSufficient for resolution without wasting instrument time.
Workflow Diagram

NMR_WorkflowStartSample PrepSolventDissolve in DMSO-d6(Prevent Aggregation)Start->SolventShimGradient Shimming(TopShim)Solvent->ShimParamSet D1 > 3sNS > 1024Shim->ParamAcquireAcquire Spectrum(1H Decoupled)Param->AcquireProcessFT & Phasing(LB = 1.0 Hz)Acquire->Process

Figure 1: Optimized workflow for acquiring

Part 3: Data Analysis & Interpretation[1]

The spectrum will not look like a standard aromatic compound. You will observe doublets rather than singlets for the aromatic carbons due to

Predicted Chemical Shifts & Coupling Constants

Note: Shifts are estimated relative to DMSO-d

Carbon AssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Notes
C-3 (C-F) 154.0 – 158.0 Doublet (d)

Hz
Most deshielded aromatic; large split.
C-2 (C-NO

)
136.0 – 139.0 Doublet (d)

Hz
Ortho to F; broad due to NO

relaxation.
C-5 130.0 – 132.0 Doublet (d)

Hz
Meta to F; typical aromatic CH.
C-4 124.0 – 126.0 Doublet (d)

Hz
Ortho to F; distinct splitting.
C-1 (C-CH

)
122.0 – 125.0 Doublet (d)

Hz
Meta to F; quaternary.
C-6 118.0 – 120.0 Singlet/Weak d

Hz
Para to F; splitting often unresolved.
-CN (Nitrile) 117.0 – 118.0 Singlet (s)N/AVery weak intensity; sharp.
-CH

-
21.0 – 24.0 Singlet (s)N/AMost upfield signal; usually intense.
Assignment Logic Tree

Use this logic flow to assign the aromatic region, distinguishing between C-F splitting and impurities.

Assignment_LogicStartUnknown PeakRegionRegion?Start->RegionAliphatic20-25 ppmRegion->AliphaticUpfieldAromatic115-160 ppmRegion->AromaticDownfieldAssignCH2Assign: Methylene (-CH2-)Aliphatic->AssignCH2CheckSplitIs it a Doublet?Aromatic->CheckSplitLargeSplitSplit > 200 Hz?CheckSplit->LargeSplitYesAssignCNAssign: Nitrile (-CN)CheckSplit->AssignCNNo (Singlet @ ~117)MedSplitSplit 15-25 Hz?LargeSplit->MedSplitNoAssignCFAssign: C-3 (C-F)LargeSplit->AssignCFYesSmallSplitSplit < 10 Hz?MedSplit->SmallSplitNoAssignOrthoAssign: C-2 or C-4 (Ortho)MedSplit->AssignOrthoYesAssignMetaAssign: C-1 or C-5 (Meta)SmallSplit->AssignMetaYes

Figure 2: Decision tree for signal assignment in fluorinated aromatics.

Part 4: Troubleshooting & Quality Control

Missing Nitrile Peak (~117 ppm)
  • Cause: Saturation of the signal due to insufficient relaxation delay. The nitrile carbon has no protons to facilitate relaxation via dipolar coupling.

  • Solution: Increase

    
     to 5–10 seconds. Alternatively, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
    
    
    ], though this is destructive/contaminating.
"Extra" Peaks
  • Cause: Rotamers are unlikely here, but

    
    C-
    
    
    F coupling creates doublets that look like two distinct carbons.
  • Verification: Measure the distance (in Hz) between the two peaks. If

    
     is constant (e.g., 250 Hz or 20 Hz) across different field strengths (if available), it is coupling, not impurities.
    
Baseline Noise in Aromatic Region
  • Cause: Acoustic ringing or insufficient scans for the quaternary carbons (C-NO

    
     and C-F).
    
  • Solution: Use "Backward Linear Prediction" (LP) during processing to remove ringing. Increase scan count (NS).

References

  • Synthesis & Context: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link (Describes Olaparib analogues and intermediates).

  • C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Solvent Effects: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Spectral Prediction: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules regarding Nitro and Nitrile shifts).

Introduction: The Analytical Imperative for 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a substituted aromatic compound of significant interest in synthetic chemistry and drug development. Its molecular structure, featuring a fluorinated and nitrated benzene ring coupled with an acetonitrile moiety, presents a unique analytical challenge. The presence of electronegative groups and a reactive side chain dictates its chemical behavior and potential metabolic pathways. For researchers in quality control, process monitoring, and metabolite identification, a robust analytical method for its unambiguous identification and characterization is paramount.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile, with a focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). We will explore the underlying principles, experimental protocols, and the logic behind data interpretation, offering field-proven insights to ensure trustworthy and reproducible results. The molecular formula for this compound is C₈H₅FN₂O₂ and it has a molecular weight of 180.14 g/mol .[1][2][3]

Core Principles: Why GC-EI-MS is the Method of Choice

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-(3-Fluoro-2-nitrophenyl)acetonitrile is a thermally stable organic molecule with a molecular weight well below 600 amu, making it an ideal candidate for Electron Ionization (EI) mass spectrometry.[4][5]

Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation EI is a classic and highly effective ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[5][6] This high energy not only ejects an electron to form a molecular ion (M•+) but also imparts significant internal energy, causing the ion to undergo extensive and reproducible fragmentation.[7] This fragmentation pattern serves as a unique "molecular fingerprint," which is invaluable for confirming the structure of an unknown compound or distinguishing it from isomers.[8] The standard use of 70 eV ensures that the resulting mass spectra are consistent and comparable across different instruments and laboratories.[6]

Gas Chromatography (GC): The Ideal Separation Partner Given the analyte's volatility, Gas Chromatography (GC) is the preferred method for introduction into the mass spectrometer. GC provides excellent separation of the target analyte from complex matrices (e.g., reaction byproducts, impurities, or biological fluids), ensuring that the mass spectrum obtained is from a pure compound.[5][7]

Experimental Workflow: From Sample to Spectrum

A successful analysis relies on a meticulously executed workflow. Each stage is designed to preserve the integrity of the analyte and maximize the quality of the final data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dilution B Solvent Selection (e.g., Acetonitrile) A->B Dissolution C GC Injection B->C Transfer to Vial D Chromatographic Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Spectrum Acquisition G->H Signal to Data I Library Matching & Fragmentation Analysis H->I

Caption: High-level workflow for GC-MS analysis.

Step-by-Step Sample Preparation Protocol

Trustworthy data begins with proper sample preparation. The goal is to create a clean, homogenous solution at a concentration suitable for GC-MS analysis without causing analyte degradation.

  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Acetonitrile or Ethyl Acetate are excellent starting choices due to their compatibility with common GC stationary phases and their volatility.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-(3-Fluoro-2-nitrophenyl)acetonitrile and dissolve it in 1 mL of the chosen solvent to create a stock solution of ~1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to create a working solution with a final concentration in the range of 1-10 µg/mL. This concentration range is typically optimal for modern GC-MS systems, preventing detector saturation while ensuring a strong signal.

  • Filtration (If Necessary): If the sample contains particulate matter, filter the final working solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

  • Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

Recommended GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value Justification
GC System
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl MethylpolysiloxaneA standard, non-polar column suitable for a wide range of aromatic compounds.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation from potential impurities and ensures the analyte elutes in a reasonable timeframe.
MS System
Ion SourceElectron Ionization (EI)As discussed, ideal for generating a reproducible fragmentation pattern for structural confirmation.
Ionization Energy70 eVStandard energy for creating comparable library-searchable spectra.[5][6]
Source Temperature230 °CReduces ion source contamination by keeping analyte and matrix components in the gas phase.
Mass AnalyzerQuadrupoleOffers robust, reliable mass filtering with adequate resolution for this application.
Scan Range40-250 m/zCovers the molecular ion (m/z 180) and all predicted major fragments.

Interpretation of the Mass Spectrum: Decoding the Fragmentation

The EI mass spectrum of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is predicted to show several characteristic fragment ions. The fragmentation pathways are driven by the relative stability of the resulting ions and neutral molecules, influenced by the nitro, fluoro, and acetonitrile functional groups. Aromatic structures tend to produce stable molecular ions, which are often visible in the spectrum.[9][10]

Predicted Fragmentation Pathways

The analysis of the spectrum begins with identifying the molecular ion peak. For 2-(3-Fluoro-2-nitrophenyl)acetonitrile, the molecular ion [M]•+ is expected at m/z 180 . From there, we can predict several key fragmentation events:

  • Loss of Nitrogen Dioxide (•NO₂): Nitroaromatic compounds frequently exhibit the loss of the nitro group as a radical (•NO₂), a neutral loss of 46 amu.[11][12] This is often a dominant pathway, leading to a stable even-electron ion.

    • m/z 180 → m/z 134 + •NO₂

  • Loss of Nitric Oxide (NO): A rearrangement can occur where an oxygen from the nitro group abstracts a hydrogen, followed by the loss of nitric oxide (NO), a neutral loss of 30 amu.[11][12]

    • m/z 180 → m/z 150 + NO

  • Benzylic Cleavage (Loss of •CH₂CN): Cleavage of the bond between the aromatic ring and the acetonitrile side chain can result in the loss of the •CH₂CN radical (40 amu).

    • m/z 180 → m/z 140 + •CH₂CN

  • Formation of Tropylium Ion: The fragment at m/z 134 ([M-NO₂]⁺) can potentially lose hydrogen cyanide (HCN) to form a fluorinated benz-annulated tropylium-type ion, a common fragmentation for benzyl derivatives.

    • m/z 134 → m/z 107 + HCN

Fragmentation_Pathway M [C₈H₅FN₂O₂]•+ m/z 180 (Molecular Ion) F1 [C₈H₅FN]•+ m/z 150 M->F1 - NO (30 u) F2 [C₈H₅FN O]⁺ m/z 134 M->F2 - •NO₂ (46 u) F3 [C₇H₄FNO₂]⁺ m/z 140 M->F3 - •CH₂CN (40 u) F4 [C₇H₄F]⁺ m/z 107 F2->F4 - HCN (27 u)

Caption: Predicted EI fragmentation of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Summary of Key Ions

The following table summarizes the key ions that are crucial for the identification of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

m/zProposed Ion StructureNeutral LossComments
180[C₈H₅FN₂O₂]•+-Molecular Ion (Parent Ion)
150[C₈H₅FN]•+NO (30 u)Characteristic loss from nitroaromatics.
134[C₈H₅FNO]⁺•NO₂ (46 u)Often a major fragment from nitroaromatics.[11][12]
140[C₇H₄FNO₂]⁺•CH₂CN (40 u)Result of benzylic cleavage.
107[C₇H₄F]⁺•NO₂, HCNSubsequent fragmentation of the m/z 134 ion.

Conclusion and Best Practices

This guide outlines a comprehensive and reliable methodology for the mass spectrometric analysis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile using GC-EI-MS. The key to a successful analysis lies in a combination of meticulous sample preparation, optimized instrumental parameters, and a thorough understanding of the analyte's fragmentation behavior. By following the protocols and interpretive logic described herein, researchers and drug development professionals can achieve high-confidence identification and characterization of this molecule. For definitive structural confirmation, comparison of the acquired spectrum against a verified reference standard is always the final and most critical step.

References

  • Electron ionization - Wikipedia . Wikipedia. [Link]

  • Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry . Baitai Peike Biotechnology. [Link]

  • Interpreting Electron Ionization Mass Spectra . Chemistry LibreTexts. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds . ResearchGate. [Link]

  • 2-(3-Fluoro-4-nitrophenoxy)-2-nitroacetonitrile | C8H4FN3O5 | CID 21276413 - PubChem . PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Fragmentation Patterns . Michigan State University Department of Chemistry. [Link]

Sources

Solubility of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Executive Summary

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its molecular architecture, characterized by a fluorinated and nitrated phenyl ring, suggests low aqueous solubility, a critical parameter that profoundly influences reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of this compound's solubility. We move beyond simple data reporting to elucidate the underlying principles and provide robust, field-proven protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this document serves as a practical whitepaper for accurately characterizing challenging compounds.

Compound Identity and Physicochemical Landscape

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and interpreting its solubility behavior.

Chemical Identity
  • Chemical Name: 2-(3-Fluoro-2-nitrophenyl)acetonitrile

  • CAS Number: 105003-88-1

  • Molecular Formula: C₈H₅FN₂O₂

  • Molecular Weight: 180.14 g/mol

  • Physical Form: Solid

Predicted Physicochemical Properties

Predictive models, based on the compound's structure, provide initial estimates of its behavior. While experimental verification is essential, these values guide the experimental design. The properties of structurally similar compounds, such as 2-nitrophenylacetonitrile and 3-nitrophenylacetonitrile, suggest a lipophilic nature with poor aqueous solubility.[1][2]

PropertyPredicted ValueSignificance for Solubility
cLogP ~1.9 - 2.5A positive value indicates higher lipophilicity (preference for an oily environment over an aqueous one), suggesting low water solubility.
Topological Polar Surface Area (TPSA) ~81.5 ŲThe nitro and nitrile groups contribute to polarity, but the overall value is moderate, suggesting the phenyl ring's hydrophobicity is a dominant factor.
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) means it cannot donate hydrogen bonds to water, limiting a key interaction for aqueous solubility.
Hydrogen Bond Acceptors 4 (2 from nitro, 2 from nitrile)The molecule can accept hydrogen bonds from water, providing a mechanism for solvation, albeit a limited one.
pKa Non-ionizableThe compound lacks acidic or basic functional groups within the typical physiological pH range (1-8), meaning its solubility is not expected to change significantly with pH.[]

The Theoretical Framework of Solubility

Solubility is not a single value but a complex interplay of compound and solvent properties. For drug development, distinguishing between different types of solubility is critical.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of solute that can be dissolved and is the gold standard for biopharmaceutical assessment.[4] The shake-flask method is the reference technique for its determination.[5][6]

Kinetic solubility , conversely, is determined by dissolving the compound in a co-solvent (typically DMSO) and then rapidly diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[4] This method is faster and amenable to high-throughput screening (HTS) but often overestimates the true solubility because it can generate supersaturated or colloidal solutions that are thermodynamically unstable.[4][6]

G cluster_0 Energy States cluster_1 Measurement Type a Compound in DMSO (High Energy State) b Supersaturated Solution (Metastable State) a->b Rapid Dilution c Precipitate + Saturated Solution (Thermodynamic Equilibrium) b->c Precipitation over Time d Kinetic Solubility Measurement (e.g., Nephelometry) b->d Measures this transition e Thermodynamic Solubility Measurement (e.g., Shake-Flask) c->e Measures this state

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the definitive approach for measuring thermodynamic solubility.[6] Its deliberate, equilibrium-driven process ensures data reliability.

The Shake-Flask Method: A Workflow for Accuracy

This protocol is designed to be self-validating by including critical quality control steps.

G start Start: Weigh Excess Solid prep Add Solvent (e.g., PBS pH 7.4) to Vial start->prep equilibrate Equilibrate at Controlled Temp (e.g., 25°C or 37°C) with Agitation for 48-72h prep->equilibrate phase_sep Phase Separation: 1. Centrifuge 2. Filter Supernatant equilibrate->phase_sep Confirm solid remains analyze Analyze Filtrate Concentration (HPLC-UV) phase_sep->analyze solid_verify Analyze Residual Solid (XRPD, DSC) phase_sep->solid_verify end End: Report Solubility Data analyze->end solid_verify->end Confirms solid form

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

Rationale: This protocol ensures that equilibrium is reached and that the measured concentration reflects only the truly dissolved compound, free from colloidal or suspended particles.

  • Preparation:

    • Accurately weigh approximately 2-5 mg of 2-(3-Fluoro-2-nitrophenyl)acetonitrile into a low-adsorption glass vial (e.g., borosilicate). The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., purified water, 0.1 M phosphate buffer pH 7.4, or biorelevant media like FaSSIF).

    • Prepare at least three replicate samples for each solvent condition.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).[5]

    • Agitate for 48 to 72 hours. Causality: A prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium, especially for compounds that may dissolve slowly or undergo polymorphic transformations.[6]

  • Phase Separation (Critical Step):

    • Visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that sample, and more solute must be added.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the majority of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Causality: This dual separation process is a self-validating system. Centrifugation removes the bulk solid, while filtration removes any remaining fine particulates or colloids that could falsely elevate the measured concentration.[6]

  • Quantification (HPLC-UV):

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and standards using a validated, stability-indicating HPLC-UV method. A typical starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a relevant wavelength (e.g., 254 nm)

      • Injection Volume: 10 µL

    • Calculate the concentration in the original filtrate based on the dilution factor.

  • Solid-State Verification:

    • After removing the supernatant, recover the remaining solid from the vials.

    • Analyze the solid using X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Causality: This step is essential to confirm that the compound has not changed its crystal form (polymorph) during the experiment, as different polymorphs can exhibit different solubilities.[6]

High-Throughput Kinetic Solubility Screening

In early discovery, speed is paramount. Nephelometry provides a rapid assessment of kinetic solubility, allowing for the rank-ordering of compounds.[7]

Protocol: Laser Nephelometry

Principle: This technique measures the intensity of light scattered by insoluble particles (precipitate) that form when a DMSO stock solution of the compound is introduced into an aqueous buffer.[7][8]

  • Preparation: Prepare a high-concentration stock solution of 2-(3-Fluoro-2-nitrophenyl)acetonitrile in 100% DMSO (e.g., 10 mM).

  • Assay: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and constant (e.g., <2%) across all wells.

  • Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[7]

  • Data Analysis: The solubility limit is determined as the concentration above which a significant increase in light scattering is observed compared to buffer-only controls.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making.

Tabulated Solubility Data

Quantitative results should be summarized in a table for easy comparison.

Solvent/MediumTemperature (°C)MethodMean Solubility (µg/mL)Standard Deviation
Purified Water25Shake-Flask[Experimental Data][Experimental Data]
PBS (pH 7.4)37Shake-Flask[Experimental Data][Experimental Data]
SGF (pH 1.2)37Shake-Flask[Experimental Data][Experimental Data]
FaSSIF (pH 6.5)37Shake-Flask[Experimental Data][Experimental Data]
PBS (pH 7.4)25Nephelometry[Experimental Data][Experimental Data]
pH-Solubility Profile

For ionizable compounds, plotting solubility against pH is informative. For 2-(3-Fluoro-2-nitrophenyl)acetonitrile, which is predicted to be non-ionizable, the profile is expected to be flat across the physiological pH range.

G xaxis 8,0 8,0 xaxis->8,0 pH yaxis 0,4 0,4 yaxis->0,4 log(Solubility) p1 p2 p1->p2 Expected Profile p3 p2->p3 Expected Profile p4 p3->p4 Expected Profile

Caption: Expected flat pH-solubility profile for a non-ionizable compound.

Conclusion

Accurately characterizing the solubility of 2-(3-Fluoro-2-nitrophenyl)acetonitrile requires a methodologically sound and multi-faceted approach. Due to its predicted lipophilic and non-ionizable nature, low, pH-independent aqueous solubility is anticipated. The gold-standard shake-flask method is essential for generating definitive thermodynamic data for critical decision-making in late-stage research and development. For earlier-stage applications requiring higher throughput, kinetic methods like nephelometry offer a valuable tool for rank-ordering and prioritization. By implementing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reliable solubility data, thereby accelerating their research and development timelines with confidence.

References

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenoxy)-2-nitroacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-chloro-3-nitrophenyl)acetonitrile. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Google Patents. (n.d.). US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
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  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • WIPO PatentScope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

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Stability of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(3-Fluoro-2-nitrophenyl)acetonitrile, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited availability of direct stability data for this specific molecule, this paper synthesizes information from analogous compounds and leverages fundamental principles of physical organic chemistry to predict its stability profile. We will explore the intrinsic reactivity of its core functional groups—the nitrile, the nitroaromatic system, and the fluoro substituent—to forecast its behavior under various stress conditions, including pH variation, oxidation, reduction, light exposure, and thermal stress. This guide also presents detailed, field-proven experimental protocols for conducting forced degradation studies and for developing analytical methods to monitor the stability of this compound. The insights and methodologies provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality, efficacy, and safety of their work involving 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Introduction and Molecular Overview

2-(3-Fluoro-2-nitrophenyl)acetonitrile is an aromatic compound featuring a unique substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The presence of a nitrile group, a nitro group, and a fluorine atom on the phenyl ring imparts a distinct electronic character and reactivity profile. Understanding the stability of this molecule is paramount for its effective use, ensuring reproducibility in synthetic protocols, defining appropriate storage conditions, and meeting regulatory requirements for drug substance characterization.

The stability of a chemical entity is not an inherent constant but a function of its environment. Factors such as temperature, pH, light, and the presence of other chemical agents can initiate degradation pathways that may alter its purity, potency, and safety profile. This guide is structured to provide a proactive assessment of these potential liabilities. We will dissect the molecule's structure to predict its stability, a practice rooted in the principles of structure-activity relationships, and provide the experimental framework to validate these predictions.

Physicochemical Properties

A summary of the key physicochemical properties, based on its structure and data from closely related isomers, is presented below. These properties are foundational to understanding its behavior in various solvents and experimental conditions.

PropertyValueSource / Method
Molecular Formula C₈H₅FN₂O₂Calculated
Molecular Weight 180.14 g/mol Calculated
Appearance Predicted: Pale yellow to beige solidAnalogy to[1]
Solubility Predicted: Insoluble in water; soluble in organic solvents like ethanol, ether, and acetonitrile.Analogy to[1][2]
InChI Key (Predicted for this specific isomer)-

Core Stability Analysis: A Mechanistic Approach

The stability of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is governed by the interplay of its three primary functional components: the acetonitrile moiety, the nitro group, and the fluorine substituent on the aromatic ring.

The Nitrile Group: Susceptibility to Hydrolysis and Reduction

The nitrile (-C≡N) group is a common functional handle in organic synthesis but possesses known stability liabilities.

  • Hydrolytic Degradation: Nitriles are susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to the corresponding amide, and then, upon further hydrolysis, to the carboxylic acid.[2] This process is often accelerated by heat. For researchers working in aqueous media or using acidic/basic reagents, this pathway is a primary stability concern.

  • Chemical Incompatibility: The nitrile group can react vigorously with strong reducing agents.[2] It is also incompatible with strong oxidizing acids, which can lead to violent reactions.[2] Furthermore, the combination of strong bases with nitriles can potentially generate highly toxic hydrogen cyanide gas.[2]

The Nitroaromatic System: A Hub of Reactivity

The 2-nitro-substituted phenyl ring is the most reactive part of the molecule and is central to its stability profile.

  • Reductive Degradation: The nitro group (-NO₂) is a strong electron-withdrawing group and is readily reduced. This is one of the most significant degradation pathways for nitroaromatic compounds.[3][4] The reduction can proceed through several intermediates, such as the nitroso (-NO) and hydroxylamino (-NHOH) species, ultimately yielding the corresponding aniline (amino, -NH₂) derivative. This transformation can be initiated by chemical reducing agents, catalytic hydrogenation, or even by certain microbial systems.[3][5]

  • Photostability: Aromatic nitro compounds are known to be sensitive to UV light.[6][7] Photolysis can lead to complex degradation pathways, including the potential for intramolecular rearrangement or the generation of radical species.[6] For 2-nitrobenzyl compounds, photochemical reactions are well-documented and often involve the ortho-nitro group abstracting a hydrogen atom from an adjacent substituent, a process that can lead to cleavage and rearrangement. While the acetonitrile side chain is less prone to this specific mechanism than an alcohol, the potential for light-induced degradation remains high and necessitates protection from light during storage and handling.

  • Thermal Stability: While many nitroaromatic compounds are stable at ambient temperatures, they can decompose upon heating, sometimes exothermically.[8] When heated to decomposition, they are known to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1]

The Role of the Fluoro Substituent

The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which further deactivates the aromatic ring towards electrophilic attack but can influence nucleophilic aromatic substitution patterns. Its presence next to the nitro group can modulate the electronic properties and steric environment, potentially influencing the rate of both reductive and hydrolytic degradation pathways.

Predicted Degradation Pathways

Based on the analysis above, two primary degradation pathways are predicted for 2-(3-Fluoro-2-nitrophenyl)acetonitrile. These pathways are visualized in the diagram below, highlighting the transformation of the key functional groups under specific conditions.

G cluster_main 2-(3-Fluoro-2-nitrophenyl)acetonitrile cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway parent C₈H₅FN₂O₂ (Parent Compound) amide 2-(3-Fluoro-2-nitrophenyl)acetamide (Amide Intermediate) parent->amide H⁺ or OH⁻, H₂O (Mild Conditions) amino 2-(2-Amino-3-fluorophenyl)acetonitrile (Final Degradant) parent->amino Reducing Agent (e.g., NaBH₄, H₂/Pd) acid 2-(3-Fluoro-2-nitrophenyl)acetic acid (Final Degradant) amide->acid H⁺ or OH⁻, H₂O, Δ (Forced Conditions)

Caption: Predicted degradation pathways for 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Recommended Handling and Storage Procedures

To maintain the integrity and purity of 2-(3-Fluoro-2-nitrophenyl)acetonitrile, the following handling and storage protocols are recommended, based on its predicted chemical incompatibilities.

  • Storage Conditions:

    • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage of reactive intermediates.[2]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation or reaction with atmospheric moisture.

    • Light: Keep containers tightly sealed and protected from light to prevent photochemical degradation.[7] Amber vials or storage in a dark cabinet is essential.

    • Container: Use a tightly sealed, appropriate container, such as a glass bottle with a secure cap.[9]

  • Incompatible Materials:

    • Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents to prevent chemical reactions.[10]

  • Safe Handling:

    • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid creating dust.

    • Keep away from heat, sparks, and open flames.[10]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-(3-Fluoro-2-nitrophenyl)acetonitrile, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.

Experimental Workflow: Forced Degradation Study

The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound in Acetonitrile acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Dilute stock into stress medium base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Dilute stock into stress medium oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Dilute stock into stress medium photo Photolytic (UV/Vis Light Exposure) start->photo Dilute stock into stress medium thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal Dilute stock into stress medium analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48h) by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze evaluate Evaluate Results: - Calculate % Degradation - Identify Major Degradants - Determine Degradation Rate analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Protocol: Forced Degradation Conditions

Objective: To identify the degradation pathways and potential degradation products of 2-(3-Fluoro-2-nitrophenyl)acetonitrile under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Prepare a control sample diluted with the solvent mixture (e.g., 50:50 acetonitrile:water) without the stressor.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

Stress ConditionReagent / ConditionRationale
Acid Hydrolysis 0.1 M HCl at 60 °CTo assess the stability of the nitrile group and other functionalities to acidic environments.[2]
Base Hydrolysis 0.1 M NaOH at room temperatureTo assess the stability of the nitrile group in alkaline conditions, which is often faster than acid hydrolysis.[2]
Oxidative Stress 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation. The nitroaromatic ring is generally stable, but side chains can be affected.
Photolytic Stress Expose to UV (e.g., 254 nm) and visible lightTo determine light sensitivity, a known liability for nitroaromatic compounds.[6][7]
Thermal Stress 80 °C (both as solid powder and in solution)To evaluate thermal stability and identify thermally induced degradation products.
  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 5.3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, note the appearance of new peaks (degradants), and determine the peak purity of the parent peak using a DAD/PDA detector.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from all process impurities and potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector, autosampler, and column oven.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B over 20-30 minutes. This is a standard approach for separating compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound (e.g., 254 nm, and the compound's λmax).

  • Method Validation (Self-Validation): The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks formed during the forced degradation study. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak in stressed samples is spectrally pure and not co-eluting with any degradants.

Conclusion

While direct stability data for 2-(3-Fluoro-2-nitrophenyl)acetonitrile is not widely published, a robust stability profile can be predicted based on the known reactivity of its constituent functional groups. The molecule is expected to be susceptible to hydrolysis of the nitrile group under both acidic and basic conditions and to reduction of the nitro group in the presence of reducing agents. Furthermore, its nitroaromatic character suggests a significant liability to photodegradation .

This guide provides the theoretical foundation and the practical experimental protocols necessary for any researcher or developer to rigorously assess and manage the stability of this important chemical intermediate. Adherence to the recommended storage and handling procedures, coupled with empirical testing via forced degradation studies, will ensure the material's integrity throughout its lifecycle in a research and development setting.

References

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Google Patents. (2004). US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Frontiers in Chemistry. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

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  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • National Institutes of Health. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]

  • MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

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A Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-2-nitrophenyl)acetonitrile, a substituted phenylacetonitrile derivative, is a key building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom on the phenyl ring, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, providing access to a diverse range of molecular scaffolds with significant therapeutic potential. This guide provides an in-depth overview of its synthesis, commercial availability, and its critical role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is presented in the table below.

PropertyValue
CAS Number 105003-88-1[1][2][3][4]
Molecular Formula C₈H₅FN₂O₂[1][2][3]
Molecular Weight 180.14 g/mol [1][2][3]
Physical Form Solid
Purity Typically >95%
Storage Room Temperature[2]

Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

A common and effective method for the preparation of 2-(3-Fluoro-2-nitrophenyl)acetonitrile involves a two-step process starting from a substituted nitrobenzene derivative. This process, as outlined in patent literature, ensures a high yield of the desired product.[5]

Synthetic Scheme

synthesis 2-Chloro-1-fluoro-3-nitrobenzene 2-Chloro-1-fluoro-3-nitrobenzene Intermediate_1 tert-Butyl 2-cyano-2-(3-fluoro-2-nitrophenyl)acetate 2-Chloro-1-fluoro-3-nitrobenzene->Intermediate_1 Product 2-(3-Fluoro-2-nitrophenyl)acetonitrile Intermediate_1->Product

Caption: Synthetic pathway for 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-cyano-2-(3-fluoro-2-nitrophenyl)acetate [5]

  • To a 100 mL three-necked flask, add 2-chloro-1-fluoro-3-nitrobenzene (4g), tert-butyl cyanoacetate (3.3g), and sodium hydride (60% dispersion in mineral oil, 4g).

  • Add 50 mL of dimethylformamide (DMF) to the flask.

  • Heat the mixture with stirring to 140°C and maintain for 4 hours.

  • After cooling, pour the reaction mixture into 200 mL of an ice-water mixture.

  • While stirring, add hydrochloric acid solution dropwise until the pH value is between 1 and 2.

  • Extract the product with ethyl acetate.

  • Remove the ethyl acetate by rotary evaporation to yield the crude intermediate.

Step 2: Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile [5]

  • To the crude intermediate from Step 1, add trifluoromethanesulfonic acid (0.2g) and 25 mL of toluene.

  • Reflux the mixture for 6 hours.

  • After cooling, pour the reaction solution into water and allow the layers to separate.

  • Collect the organic layer and remove the toluene by rotary evaporation.

  • Recrystallize the residue to obtain the final product, 2-(3-fluoro-2-nitrophenyl)acetonitrile.

  • The reported yield for the analogous 3-fluoro-2-nitrophenyl acetonitrile is 92.8%, with a melting point of 72-73°C.[5]

Commercial Availability

2-(3-Fluoro-2-nitrophenyl)acetonitrile is commercially available from a number of chemical suppliers. The following table provides a summary of some of the vendors and their product offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%Custom
Acmec Biochemical 95%Inquire
CymitQuimica 97%250mg, 1g, 5g, 10g[1]
Combi-Blocks >95%Inquire

Applications in Drug Discovery

The unique structural features of 2-(3-Fluoro-2-nitrophenyl)acetonitrile make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with applications as kinase inhibitors.[6][7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

Role in the Synthesis of Olutasidenib

A prominent example of the utility of 2-(3-Fluoro-2-nitrophenyl)acetonitrile is its role as a key intermediate in the synthesis of Olutasidenib (formerly FT-2102). Olutasidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including acute myeloid leukemia (AML).[10][11][12] The drug works by blocking the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting cellular differentiation and inhibiting tumor growth.[12]

The synthesis of the core heterocyclic structure of Olutasidenib and related kinase inhibitors often involves the versatile reactivity of the nitrile and nitro groups of 2-(3-Fluoro-2-nitrophenyl)acetonitrile, allowing for the construction of fused ring systems. The fluorine atom can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

General Application in Kinase Inhibitor Scaffolds

Beyond Olutasidenib, the phenylacetonitrile scaffold is a common feature in many kinase inhibitors. The nitrile group can be transformed into various functional groups, such as amines or amides, which can serve as key pharmacophores for interacting with the target kinase. The substituted phenyl ring allows for fine-tuning of the inhibitor's selectivity and potency. The presence of the nitro and fluoro groups on 2-(3-Fluoro-2-nitrophenyl)acetonitrile provides additional handles for chemical modification and optimization of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(3-Fluoro-2-nitrophenyl)acetonitrile. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a commercially available and synthetically accessible building block of significant importance to the pharmaceutical industry. Its utility as a key intermediate in the synthesis of kinase inhibitors, exemplified by its role in the preparation of Olutasidenib, highlights its value in the development of targeted cancer therapies. The continued exploration of the reactivity of this versatile molecule is likely to lead to the discovery of new and improved therapeutic agents.

References

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  • CAS 105003-88-1: Benzeneacetonitrile, 3-fluoro-2-nitro- - CymitQuimica. (URL: https://www.cymitquimica.com/cas/105003-88-1)
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (URL: https://sci-hub.se/https://doi.org/10.1016/j.ejmech.2021.113391)
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The Strategic Role of 2-(3-Fluoro-2-nitrophenyl)acetonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Fluoro-2-nitrophenyl)acetonitrile has emerged as a highly strategic and versatile building block in contemporary organic synthesis. Its unique constellation of functional groups—a nucleophilic methylene, a reducible nitro group, and a directing fluoro group—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and application, with a particular focus on its utility in the synthesis of novel heterocyclic compounds and as a precursor for pharmacologically active agents. We will dissect the causality behind its reactivity, present validated experimental insights, and offer a forward-looking perspective on its potential in drug discovery and materials science.

Introduction: A Molecule of Strategic Importance

At its core, 2-(3-Fluoro-2-nitrophenyl)acetonitrile is an elegantly functionalized aromatic compound. The molecule's power lies in the synergistic interplay of its three key functional moieties:

  • The Acetonitrile Group: The cyano (-CN) function, along with the electron-withdrawing phenyl ring, imparts significant acidity to the adjacent methylene (-CH₂) protons. This site serves as a latent carbanion, providing a handle for a multitude of carbon-carbon bond-forming reactions.

  • The Ortho-Nitro Group: The nitro (-NO₂) group is a strong electron-withdrawing group that profoundly influences the molecule's reactivity. It activates the methylene protons and, most importantly, serves as a synthetic precursor to an amino group. This transformation is a gateway to a vast landscape of cyclization chemistries for building heterocyclic scaffolds.

  • The Meta-Fluoro Group: The fluorine atom is not merely a passive substituent. It modulates the electronic properties and lipophilicity of the molecule and its derivatives, a critical consideration in medicinal chemistry for enhancing pharmacokinetic profiles[1]. It also serves as a subtle yet powerful steering group in electrophilic aromatic substitution and can be a key interaction point in ligand-receptor binding.

This trifecta of functionality makes 2-(3-fluoro-2-nitrophenyl)acetonitrile a privileged starting material for constructing molecules of significant interest, particularly in the realm of drug development where substituted anilines and heterocycles are ubiquitous.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[2]
Molecular Weight 180.14 g/mol [2]
Appearance Light brown to yellow solid[3]
Purity Typically ≥95%[3]
CAS Number 105003-88-1[3][4]
Predicted m/z [M+H]⁺: 181.04079, [M-H]⁻: 179.02623[2]
Safety and Handling

While specific toxicity data for 2-(3-fluoro-2-nitrophenyl)acetonitrile is not extensively published, its structural similarity to other nitrophenylacetonitriles warrants a cautious approach. Related compounds are known to be harmful if swallowed, inhaled, or in contact with skin[5][6].

GHS Hazard Classification (Inferred from Analogues[5]):

  • Acute Toxicity: Oral, Dermal, Inhalation (Harmful)

  • Skin Irritation: Causes skin irritation

  • Eye Irritation: Causes serious eye irritation

  • Respiratory Irritation: May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

The nitrile group is generally robust and not readily metabolized, a feature that contributes to the stability of many pharmaceuticals[7]. However, nitriles are incompatible with strong oxidizing acids and can react vigorously with reducing agents[5].

Synthesis of the Core Scaffold

The industrial production of substituted (2-nitrophenyl)acetonitriles often avoids the direct cyanation of the corresponding benzyl halides due to the formation of by-products[8]. A more robust and scalable approach involves a multi-step synthesis starting from a substituted 2-methylnitrobenzene derivative, in this case, 2-fluoro-3-nitrotoluene.

This process, detailed in patent literature, ensures high yield and purity by building the acetonitrile functionality from the methyl group through a series of controlled transformations[8].

G cluster_0 Synthesis Workflow A 2-Fluoro-3-nitrotoluene B 2-(2-Dialkylaminoethenyl) -3-fluoro-1-nitrobenzene A->B  N,N-Dimethylformamide  dialkyl acetal C 2-(3-Fluoro-2-nitrophenyl)acetaldehyde B->C  Acidic  Hydrolysis D 2-(3-Fluoro-2-nitrophenyl)acetaldehyde oxime C->D  Hydroxylamine  (NH₂OH) E 2-(3-Fluoro-2-nitrophenyl)acetonitrile D->E  Dehydration  (e.g., Ac₂O)

Caption: Synthetic workflow for 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Expert Rationale:

This synthetic route is strategically sound for several reasons. The initial condensation with an N,N-dialkylformamide dialkyl acetal activates the benzylic methyl group, transforming it into a vinylogous amide (enamine). This intermediate is readily hydrolyzed under acidic conditions to the corresponding phenylacetaldehyde. The aldehyde is then converted to an aldoxime using hydroxylamine. The final, crucial step is the dehydration of the oxime, which cleanly furnishes the nitrile group. This sequence avoids harsh cyanating agents and provides a high degree of control, making it suitable for industrial production[8].

The Chemistry of a Versatile Building Block

The synthetic utility of 2-(3-fluoro-2-nitrophenyl)acetonitrile stems from the distinct reactivity of its functional groups. A chemist can selectively address these sites to achieve diverse molecular outcomes.

G cluster_reactivity Key Reactive Sites & Transformations cluster_products Synthetic Pathways center 2-(3-Fluoro-2-nitrophenyl)acetonitrile Methylene α-Methylene Protons (Acidic CH₂) center->Methylene Nitro Nitro Group (Reducible) center->Nitro Nitrile Nitrile Group (Hydrolyzable) center->Nitrile Carbanion Nucleophilic Carbanion Methylene->Carbanion Base (e.g., NaH, K₂CO₃) Amine 2-Amino-3-fluorophenyl acetonitrile Nitro->Amine Reduction (e.g., Fe/HCl, H₂/Pd) Acid Phenylacetic Acid Derivative Nitrile->Acid H₃O⁺ / Heat Alkylation C-Alkylated Products Carbanion->Alkylation R-X (Electrophile) Condensation Knoevenagel Adducts Carbanion->Condensation Aldehyde/Ketone Indoles Substituted Indoles Amine->Indoles Cyclization Quinolines Substituted Quinolines Amine->Quinolines Cyclization

Caption: Core reactivity pathways of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

The Power of the Methylene Carbanion

Deprotonation of the α-methylene protons with a suitable base (e.g., sodium hydride, potassium carbonate) generates a potent nucleophile. This carbanion is the workhorse for building molecular complexity.

  • C-C Bond Formation: It readily participates in reactions with a wide range of electrophiles, including alkyl halides, acyl chlorides, aldehydes, and ketones (Knoevenagel condensation). This allows for the straightforward introduction of diverse side chains.

The Nitro-to-Amine Transformation: A Gateway to Heterocycles

The selective reduction of the nitro group is arguably the most powerful transformation of this molecule. Standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl, SnCl₂/HCl), efficiently yield the corresponding 2-amino-3-fluorophenylacetonitrile.

This aniline derivative is a linchpin for heterocyclic synthesis:

  • Indole Synthesis: It is an ideal precursor for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

  • Quinoline and Benzodiazepine Synthesis: The amino group can be leveraged in various condensation and cyclization strategies to build other important heterocyclic systems.

Application in Target-Oriented Synthesis

The true value of a building block is demonstrated in its application to construct molecules with a specific function. 2-(3-Fluoro-2-nitrophenyl)acetonitrile is an exemplary precursor for classes of molecules with established biological relevance.

Synthesis of Substituted Pyrimidines

A notable application is its reaction with activated pyrimidine systems, which are core structures in many kinase inhibitors used in oncology. The acidic methylene protons enable a nucleophilic aromatic substitution (SₙAr) reaction.

Experimental Protocol: Synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-fluoro-2-nitrophenyl)acetonitrile (Adapted from[8])

  • Preparation: Suspend 60% sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Cool the suspension to 0-10 °C using an ice-water bath.

  • Deprotonation: To the cooled suspension, add a solution of 2-(3-fluoro-2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous DMF dropwise, maintaining the internal temperature below 10 °C.

  • Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases. This indicates the complete formation of the carbanion.

  • Nucleophilic Attack: Cool the reaction mixture again to below 10 °C. Add a solution of 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.0 eq) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice water and acidify with 10% hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then with a suitable solvent mixture (e.g., ethanol/ether) to afford the purified product.

Causality: This protocol is self-validating. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. The methanesulfonyl group on the pyrimidine is an excellent leaving group, facilitating the SₙAr reaction with the generated carbanion. The final acidic workup protonates any remaining anions and ensures the product precipitates from the aqueous medium.

Sources

Methodological & Application

Application Notes and Protocols for Cyclization Reactions Involving 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-(3-Fluoro-2-nitrophenyl)acetonitrile in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The precursor, 2-(3-fluoro-2-nitrophenyl)acetonitrile, represents a highly valuable starting material for the synthesis of fluorinated nitrogen-containing heterocycles, which are integral to a vast array of pharmaceuticals.[1] This document provides detailed application notes and protocols for the cyclization of 2-(3-fluoro-2-nitrophenyl)acetonitrile, focusing on the synthesis of 4-fluoro-substituted indoles and quinolines, key structures in numerous biologically active compounds.[1][2]

The presence of the ortho-nitro group and the activated methylene group (acetonitrile) in 2-(3-fluoro-2-nitrophenyl)acetonitrile allows for a variety of intramolecular cyclization reactions, primarily through a reductive cyclization pathway. This approach involves the reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular condensation with the nitrile functionality or a derivative thereof. This guide will detail two robust and widely applicable methods for this transformation: catalytic hydrogenation and the Béchamp reduction.

I. Reductive Cyclization to Synthesize 4-Fluoro-2-aminoindole Derivatives

The intramolecular cyclization of 2-(3-fluoro-2-nitrophenyl)acetonitrile following the reduction of the nitro group is a direct and efficient method for the synthesis of 4-fluoro-2-aminoindole. This heterocyclic core is a valuable intermediate for the elaboration into more complex molecules with potential therapeutic applications.

A. Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic transfer hydrogenation is a clean and efficient method for the reduction of nitroarenes.[3] The use of palladium on carbon (Pd/C) as a catalyst is a common and effective choice for this transformation, often providing high yields and selectivity.[3][4]

The reaction proceeds via the catalytic reduction of the nitro group to an amino group using a hydrogen source. The newly formed amine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclized intermediate that tautomerizes to the stable aromatic indole system.

Proposed Mechanism:

  • Adsorption: Both the nitroarene and the hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like hydrazine) adsorb onto the surface of the palladium catalyst.

  • Nitro Group Reduction: The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group.

  • Intramolecular Cyclization: The resulting 2-amino-3-fluorophenylacetonitrile undergoes a rapid intramolecular nucleophilic attack of the amino group on the electrophilic carbon of the nitrile.

  • Tautomerization: The initial cyclization product, an imine, rapidly tautomerizes to the more stable aromatic 2-aminoindole.

Materials:

  • 2-(3-Fluoro-2-nitrophenyl)acetonitrile

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (or Methanol), anhydrous

  • Hydrazine monohydrate (or a hydrogen gas source)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-(3-fluoro-2-nitrophenyl)acetonitrile (1.80 g, 10 mmol) and ethanol (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (180 mg, 10 mol%) to the solution under a gentle stream of inert gas.

  • To the stirred suspension, add hydrazine monohydrate (1.5 mL, 30 mmol) dropwise over 10 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-fluoro-1H-indol-2-amine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >95%
Reaction Time 2-4 hours
Appearance Off-white to pale yellow solid

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-(3-fluoro-2-nitrophenyl)acetonitrile in Ethanol B Add 10% Pd/C catalyst A->B C Add Hydrazine monohydrate dropwise B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to RT and filter through Celite E->F G Concentrate filtrate F->G H Aqueous work-up (EtOAc, NaHCO3, Brine) G->H I Dry, filter, and concentrate H->I J Column Chromatography or Recrystallization I->J

Caption: Catalytic Hydrogenation Workflow

B. Method 2: Béchamp Reduction using Iron and Hydrochloric Acid

The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds to their corresponding anilines using iron metal in an acidic medium.[5][6][7] This method is particularly useful for large-scale synthesis where cost is a significant factor.[8]

In this reaction, iron metal acts as the reducing agent, and a small amount of acid (typically HCl) is used to initiate the reaction and facilitate the generation of Fe(II) species. The iron(II) hydroxide formed is the actual reducing species. The reaction is autocatalytic as the iron(II) chloride produced reacts with water to regenerate HCl.

Proposed Mechanism:

  • Initiation: Iron reacts with hydrochloric acid to form iron(II) chloride and hydrogen gas.

  • Reduction Cascade: The nitro group is reduced by Fe(II) in a stepwise manner to the corresponding amine. The iron(II) is oxidized to iron(III) in the process.

  • Intramolecular Cyclization and Tautomerization: Similar to the catalytic hydrogenation pathway, the in situ generated 2-amino-3-fluorophenylacetonitrile undergoes spontaneous intramolecular cyclization and subsequent tautomerization to form the 4-fluoro-2-aminoindole.

Materials:

  • 2-(3-Fluoro-2-nitrophenyl)acetonitrile

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium carbonate solution (10%)

  • Celite

  • Round-bottom flask with a mechanical stirrer

  • Reflux condenser

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a slurry of iron powder (10.0 g, 180 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Heat the slurry to reflux with vigorous stirring.

  • Add a solution of 2-(3-fluoro-2-nitrophenyl)acetonitrile (5.40 g, 30 mmol) in ethanol (30 mL) and 2-3 drops of concentrated HCl to the refluxing slurry over 30 minutes.

  • Continue refluxing and stirring for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool slightly and add a small amount of sodium carbonate to neutralize the acid.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • To the residue, add toluene (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude product.

  • Purify the crude 4-fluoro-1H-indol-2-amine by column chromatography or recrystallization.

Data Presentation:

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >90%
Reaction Time 3-4 hours
Appearance Brownish solid (crude)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare a slurry of Iron powder in Ethanol/Water B Heat to reflux A->B C Add a solution of the nitro compound and a catalytic amount of HCl B->C D Reflux for 2-3 hours C->D E Monitor by TLC D->E F Neutralize with Na2CO3 E->F G Hot filtration through Celite F->G H Concentrate filtrate G->H I Solvent extraction (Toluene/Water) H->I J Dry and concentrate I->J K Column Chromatography or Recrystallization J->K

Caption: Béchamp Reduction Workflow

II. Potential for Quinolone and Quinoline Synthesis

While the primary cyclization product is the indole derivative, under different reaction conditions, it is conceivable to synthesize quinolone or quinoline structures. For instance, if the nitrile group is first hydrolyzed to a carboxylic acid or an amide, subsequent reductive cyclization could lead to the formation of a 4-fluoro-2-quinolone derivative. Alternatively, a Friedländer-type annulation of the corresponding 2-aminobenzonitrile with a ketone could yield a 2-substituted-4-amino-8-fluoroquinoline.[9][10][11][12][13]

III. Troubleshooting and Field-Proven Insights

  • Incomplete Reduction: If TLC analysis shows incomplete consumption of the starting material, especially in the Béchamp reduction, ensure the iron powder is of high purity and fine mesh size. Additional acid or prolonged reaction times may be necessary.[8] For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

  • Side Reactions: Over-reduction or dehalogenation can be a concern in catalytic hydrogenation.[3] Using milder conditions (e.g., lower temperature, shorter reaction time, or alternative hydrogen sources like ammonium formate) can mitigate these side reactions.

  • Purification Challenges: The aminoindole product can be somewhat polar and may require a polar solvent system for effective elution during column chromatography. It is also susceptible to oxidation, so it is advisable to handle it under an inert atmosphere and store it in a cool, dark place.

IV. Conclusion

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a versatile precursor for the synthesis of medicinally relevant fluorinated heterocycles. The reductive cyclization protocols detailed herein provide reliable and scalable methods for the preparation of 4-fluoro-2-aminoindole, a valuable building block for further synthetic elaboration. The choice between catalytic hydrogenation and the Béchamp reduction will depend on factors such as scale, cost, and available equipment. With careful execution and monitoring, these methods offer a robust entry into the rich chemistry of fluorinated indoles.

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  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters, 23(20), 7857–7861. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). RSC Medicinal Chemistry. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Molecules, 16(5), 3821–3829. [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. (2011, May 24). Sciencemadness.org. Retrieved from [Link]

  • AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved from [Link]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005, January 20). Bioorganic & Medicinal Chemistry Letters, 15(2), 401–404. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Advances. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 717–723. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). Molecules, 24(1), 133. [Link]

Sources

Catalytic reduction of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Catalytic Reductive Cyclization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Abstract & Strategic Significance

This application note details the optimized protocol for the catalytic reduction of 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1) to synthesize 7-Fluoroindole .[1][2]

Fluoroindoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres that modulate metabolic stability and lipophilicity in drug candidates (e.g., kinase inhibitors, serotonin receptor modulators).[2] The specific transformation of the ortho-nitroacetonitrile precursor offers a direct, atom-economical route to the indole core. However, this reaction presents two critical chemoselectivity challenges:

  • Regioselective Cyclization vs. Over-reduction: Ensuring the intermediate amine cyclizes to the indole rather than the nitrile reducing fully to a phenethylamine.[2]

  • Hydrodefluorination: Preventing the cleavage of the labile C-F bond under catalytic hydrogenation conditions.[2]

This guide provides a validated Pd/C-catalyzed workflow that maximizes yield (>85%) while suppressing defluorination by controlling surface hydrogen concentration and acidity.[1][2]

Reaction Mechanism & Pathway

The transformation proceeds via a reductive cyclization cascade .[2] Understanding this mechanism is vital for troubleshooting impurities.[2]

  • Nitro Reduction: The nitro group is reduced stepwise to the aniline (

    
    ) via nitroso and hydroxylamine intermediates.[2][3]
    
  • Intramolecular Nucleophilic Attack: The newly formed amine attacks the electrophilic nitrile carbon, forming an imine/amidine intermediate.[2]

  • Elimination & Aromatization: The intermediate undergoes hydrolysis/elimination of ammonia (

    
    ) and tautomerization to form the aromatic indole system.[2]
    

Key Insight: The presence of a weak acid (e.g., Acetic Acid) accelerates the elimination of ammonia, driving the equilibrium toward the indole and preventing the accumulation of non-cyclized amine intermediates.[2]

ReactionMechanism Substrate 2-(3-Fluoro-2-nitrophenyl) acetonitrile Inter1 Hydroxylamine Intermediate Substrate->Inter1 H2, Pd/C (Nitro Red.) Aniline 2-(2-Amino-3-fluorophenyl) acetonitrile Inter1->Aniline - H2O Imine Cyclic Imine Intermediate Aniline->Imine Intramolecular Cyclization Product 7-Fluoroindole (Target) Imine->Product - NH3 (Acid Promoted) Ammonia NH3 (Byproduct) Imine->Ammonia

Figure 1: Mechanistic cascade from nitroacetonitrile to indole.[1][2] Note the critical ammonia elimination step.[2]

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-(3-Fluoro-2-nitrophenyl)acetonitrile (>98%)Starting Material
Catalyst 10% Pd/C (50% water wet), Eggshell typeHydrogenation Catalyst
Solvent Ethanol (Absolute) or MethanolReaction Medium
Additive Acetic Acid (Glacial)Cyclization Promoter
Hydrogen H2 Gas (>99.9%)Reductant
Reactor Stainless Steel Autoclave or Parr ShakerPressure Vessel
Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • Safety: Pd/C is pyrophoric when dry.[2] Always handle wet or under nitrogen/argon.[2]

  • Charge the reactor with 10% Pd/C (wet) . Loading: 5-10 wt% relative to the substrate (e.g., for 10g substrate, use 0.5g - 1.0g catalyst).[1][2]

  • Why: This loading balances reaction rate with cost.[2] Higher loading increases the risk of defluorination.[2]

Step 2: Slurry Preparation

  • Dissolve 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 equiv) in Ethanol (10-15 volumes, e.g., 10g in 100-150mL).

  • Add Acetic Acid (0.5 - 1.0 equiv).[1][2]

  • Why: Acetic acid protonates the leaving ammonia group, preventing catalyst poisoning and accelerating aromatization.[2]

  • Carefully add the substrate solution to the reactor containing the catalyst.[2]

Step 3: Hydrogenation

  • Seal the reactor.[2] Purge with Nitrogen (

    
     bar) to remove oxygen.[2]
    
  • Purge with Hydrogen (

    
     bar).[2]
    
  • Pressurize to 3–5 bar (45–75 psi) with Hydrogen.

  • Stir vigorously (800–1000 rpm) at 25°C – 35°C .

  • Critical Control Point: Do not exceed 40°C initially.[2] Higher temperatures significantly increase the rate of C-F bond cleavage (hydrodefluorination) on Palladium surfaces.[2]

Step 4: Monitoring

  • Monitor H2 uptake. The reaction is typically exothermic.[2]

  • Check reaction progress via HPLC after 2-4 hours.[2]

  • Endpoint: Disappearance of nitro-substrate and the intermediate aniline.[2]

Step 5: Workup

  • Vent H2 and purge with Nitrogen.[2]

  • Filter the reaction mixture through a Celite® pad to remove the catalyst.[2] Wash the pad with Ethanol.[2]

  • Safety: Keep the used catalyst wet; place in a water-filled waste container immediately.[1][2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The crude residue is often pure enough (>95%).[2] If necessary, recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: Hexane:EtOAc 9:1).[2]

Process Optimization & Troubleshooting

Managing Defluorination

The C-F bond at the C3 position (becoming C7 in indole) is susceptible to oxidative addition by Pd(0).[2]

VariableRecommendationRationale
Catalyst Pt/C (Sulfided) or Pd/C (Eggshell) Sulfided Pt reduces hydrogenolysis activity.[1][2] Eggshell Pd limits diffusion time, reducing over-reduction.[2]
Temperature Keep < 40°C Activation energy for C-F cleavage is higher than Nitro reduction.[2]
Pressure Low (1-5 bar) High H2 pressure increases surface hydride concentration, promoting defluorination.[1][2]
Troubleshooting Guide
  • Issue: Incomplete Cyclization (High Amine Intermediate)

    • Cause: Insufficient acidity or low temperature.[2]

    • Fix: Increase reaction temperature to 45°C (carefully) or add more Acetic Acid.

  • Issue: Formation of Indoline (Over-reduction)

    • Cause: Reaction time too long or pressure too high.[2]

    • Fix: Stop reaction immediately upon consumption of starting material.[2] Indole can slowly reduce to indoline (2,3-dihydroindole) under H2/Pd.[1][2]

  • Issue: Dimer Formation (Azo compounds)

    • Cause: Hydrogen starvation at the catalyst surface.[2]

    • Fix: Increase stirring speed (mass transfer limitation) or H2 pressure.

Workflow Visualization

Workflow Start Start: Inert Reactor Setup Load Load Pd/C (Wet) + Substrate/EtOH/AcOH Start->Load Pressurize Pressurize H2 (3-5 bar) Temp: 25-35°C Load->Pressurize React Reaction Phase (Monitor H2 Uptake) Pressurize->React Check HPLC Check: Substrate < 0.5%? React->Check Filter Filter Catalyst (Celite) & Concentrate Check->Filter Yes Adjust Adjust Temp/Time Check->Adjust No Purify Crystallization/Column Isolate 7-Fluoroindole Filter->Purify Adjust->React

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • Gribble, G. W. (2000).[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Baumann, M., et al. (2011).[2] "Continuous Flow Synthesis of Indoles." Beilstein Journal of Organic Chemistry, 7, 442–495.[2] Link

  • PubChem. (2023).[2] "2-(3-Fluoro-2-nitrophenyl)acetonitrile Compound Summary." National Center for Biotechnology Information.[2] Link[1][2]

  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Standard text on nitro reduction chemoselectivity).

  • Albini, A., & Pietra, S. (1991).[2] Heterocyclic N-Oxides. CRC Press.[2] (Discusses reductive cyclization mechanisms).

Sources

Application Note: Strategic Derivatization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 261763-22-8), a high-value trifunctional building block.[1][2] Characterized by a dense functional array—an acidic


-methylene nitrile, a labile ortho-nitro group, and an activated meta-fluorine atom—this molecule serves as a critical linchpin in the synthesis of 7-fluoroindoles , pharmacophores, and heterocyclic libraries.[2] This guide provides validated protocols for reductive cyclization, nucleophilic aromatic substitution (

), and

-alkylation, emphasizing regiocontrol and process safety.[2]

Structural Analysis & Reactivity Profile[1]

The utility of 2-(3-Fluoro-2-nitrophenyl)acetonitrile stems from the specific electronic interplay between its three substituents on the benzene core.[1][2]

The "1,2,3-Motif"

The molecule features a 1,2,3-substitution pattern:

  • Position 1 (Acetonitrile,

    
    ):  Offers acidic 
    
    
    
    -protons (
    
    
    in DMSO) susceptible to deprotonation and alkylation.[1][2] It also serves as the two-carbon component in cyclization reactions.[1][2]
  • Position 2 (Nitro,

    
    ):  A strong electron-withdrawing group (EWG) that activates the adjacent fluorine towards nucleophilic attack and serves as the nitrogen source for heterocycle formation (e.g., indoles).[1][2]
    
  • Position 3 (Fluoro,

    
    ):  Located ortho to the nitro group.[1][2] This positioning renders the fluorine highly labile to Nucleophilic Aromatic Substitution (
    
    
    
    )
    , allowing for late-stage diversification before or after cyclization.[1][2]
Regiochemical Implication: The 7-Fluoroindole Gateway

A critical feature of this isomer is its cyclization trajectory.[2] Upon reduction of the nitro group, the resulting amine attacks the nitrile side chain.[2] Because the fluorine is adjacent to the nitro group (which becomes the indole nitrogen), the cyclization yields 7-fluoroindole .[2] This is a privileged scaffold in CNS drug discovery (e.g., serotonin modulators) that is often difficult to access via standard Fischer indole synthesis due to regioselectivity issues.[2]

Experimental Protocols

Module A: Reductive Cyclization to 7-Fluoroindole

Objective: Synthesis of 7-Fluoro-1H-indole via reductive cyclization. Mechanism: Reduction of


 to aniline, followed by intramolecular attack on the nitrile and loss of ammonia.[2]
Protocol
  • Reagents:

    • Substrate: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 eq)[1][2]

    • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel

    • Solvent: Ethanol/Ethyl Acetate (1:1 v/v)[1]

    • Hydrogen Source:

      
       gas (balloon or 3 atm pressure) or Ammonium Formate (transfer hydrogenation).[1]
      
    • Alternative (Chemical Reduction): Iron powder (5.0 eq) in Acetic Acid/Ethanol.[1]

  • Procedure (Hydrogenation Method):

    • Step 1: Charge the reaction vessel with substrate and solvent (0.1 M concentration).

    • Step 2: Add Pd/C catalyst under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric; keep wet.[1]

    • Step 3: Purge vessel with

      
       and stir vigorously at Room Temperature (RT) for 4–6 hours.
      
    • Step 4: Monitor via HPLC/TLC.[1] The disappearance of the nitro peak and appearance of the fluorescent indole spot indicate completion.[2]

    • Step 5: Filter through a Celite pad to remove catalyst.[1] Wash pad with ethyl acetate.[1]

    • Step 6: Concentrate filtrate.[1] Purify via flash column chromatography (Hexanes/EtOAc).

  • Critical Process Parameters (CPPs):

    • Temperature: Maintain <40°C to prevent over-reduction of the indole double bond (forming indoline).

    • Acidity: If using Fe/AcOH, the acidic medium promotes the loss of ammonia, driving the equilibrium toward the indole.[2]

Module B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the activated fluorine by secondary amines to create a library of 7-amino-substituted indoles (post-cyclization) or 3-amino-2-nitro-phenylacetonitriles (pre-cyclization).[1][2]

Protocol
  • Reagents:

    • Substrate: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 eq)[1][2]

    • Nucleophile: Morpholine, Piperidine, or N-Boc-Piperazine (1.2 eq)[1][2]

    • Base:

      
       (2.0 eq) or DIPEA[1]
      
    • Solvent: DMF or Acetonitrile (anhydrous)[1]

  • Procedure:

    • Step 1: Dissolve substrate in DMF (0.2 M).[1]

    • Step 2: Add base and the amine nucleophile.[2]

    • Step 3: Heat to 60–80°C. The nitro group activates the ortho-fluorine, facilitating displacement.[2]

    • Step 4: Monitor by LC-MS.[1][2] Conversion is usually complete within 2–4 hours.[1]

    • Step 5: Quench with water (exothermic) and extract with EtOAc.[1]

  • Troubleshooting:

    • Issue: Hydrolysis of nitrile to amide.[1]

    • Solution: Ensure anhydrous conditions.[1] Avoid strong hydroxide bases; Carbonate bases are preferred.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core scaffold.

G Start 2-(3-Fluoro-2-nitrophenyl) acetonitrile (CAS 261763-22-8) StepA Reductive Cyclization (H2, Pd/C or Fe/AcOH) Start->StepA Pathway A StepB SNAr Displacement (R2NH, K2CO3, DMF) Start->StepB Pathway B StepC Alpha-Alkylation (R-X, NaH, THF) Start->StepC Pathway C ProdA 7-Fluoro-1H-indole (Scaffold for CNS Drugs) StepA->ProdA ProdB 2-(3-Amino-2-nitrophenyl) acetonitrile derivatives StepB->ProdB ProdB->StepA Subsequent Cyclization ProdC 2-Substituted-2-(3-fluoro- 2-nitrophenyl)acetonitrile StepC->ProdC

Figure 1: Divergent synthetic pathways for 2-(3-Fluoro-2-nitrophenyl)acetonitrile, highlighting the access to 7-fluoroindole scaffolds.

Analytical Data & Specifications

For quality control during derivatization, the following specifications should be met:

ParameterSpecificationMethodNotes
Appearance Light yellow to orange solidVisualNitro compounds are typically colored.[1][2][3]
Purity > 97.0%HPLC (254 nm)Impurities often include hydrolyzed amide.[1]
Water Content < 0.5%Karl FischerCritical for alkylation reactions (NaH).[1]
1H NMR (DMSO-d6)

4.30 (s, 2H,

)
NMRDiagnostic singlet for the methylene group.
19F NMR

-110 to -120 ppm
NMRDiagnostic for Ar-F integrity.

Safety & Handling

  • Cyanide/Nitrile Hazards: While the acetonitrile group is stable, strong acidic hydrolysis or combustion can release HCN or NOx fumes. Work in a well-ventilated fume hood.

  • Nitro Compounds: Nitroaromatics are potentially explosive if heated under confinement or subjected to shock.[1] Avoid distilling to dryness.[1]

  • Fluorine Displacement: The

    
     reaction with amines can generate HF equivalents if not scavenged.[1] Use excess base (
    
    
    
    ).[1]

References

  • Indole Synthesis via Reductive Cyclization

    • Title: Synthesis of Indoles from 2-Nitrobenzyl Cyanides.[1][2][4]

    • Source:Organic Syntheses, Coll.[2][5] Vol. 5, p. 656.[2]

    • URL:[Link] (General methodology for o-nitrophenylacetonitrile cyclization).[1][2]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Substitution of Halogenoalkanes and Aryl Halides.[1][2][6]

    • Source:Chemguide.[1]

    • URL:[Link] (Mechanistic grounding for nitrile/halide reactivity).[1]

  • Regiochemistry of Fluoroindoles

    • Title: Regioselective Synthesis of Fluoroindoles.[1]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link] (General reference for fluoroindole numbering logic).[1]

  • Reaction Safety (Nitro Compounds)

    • Title: PubChem Compound Summary for 2-Nitrophenylacetonitrile.[1][2]

    • Source:PubChem.[1]

    • URL:[Link] (Safety and physical property data for the parent scaffold).[1]

Sources

2-(3-Fluoro-2-nitrophenyl)acetonitrile as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Fluoro-2-nitrophenyl)acetonitrile as a Strategic Building Block for Agrochemicals

Part 1: Executive Summary & Strategic Value

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a high-value, bifunctional building block that serves as a critical "linchpin" in the synthesis of fluorinated heterocycles.[1] Its unique substitution pattern—placing a fluorine atom adjacent to the nitro group (position 3 vs. position 2)—predetermines the regiochemistry of downstream cyclizations, making it the ideal precursor for 4-fluoroindole scaffolds.[2]

In the agrochemical industry, the 4-fluoroindole moiety is a privileged structure found in next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimic herbicides .[1] The fluorine atom at the C4 position of the indole ring confers metabolic stability against hydroxylation and alters the pKa of the indole NH, enhancing binding affinity in fungal respiratory complexes.[2]

This guide details the two primary synthetic pathways for this building block:

  • Reductive Cyclization to 4-Fluoroindole (Fungicide Precursor).

  • Hydrolysis to 2-(3-Fluoro-2-nitrophenyl)acetic acid (Herbicide Precursor).

Part 2: Technical Protocols & Methodologies

Application 1: Synthesis of 4-Fluoroindole (Reductive Cyclization)

This is the primary application for this building block. The transformation involves the reduction of the nitro group to an aniline, followed by an intramolecular condensation with the nitrile carbon.[2]

Mechanism: The reaction proceeds via a "reductive cyclization" cascade.[2] The nitro group is reduced to an amine (or hydroxylamine intermediate).[2] The amine attacks the nitrile carbon, forming an amidine-like intermediate which, under specific conditions, eliminates ammonia to form the indole core.[2]

Protocol: Pd/C Catalyzed Hydrogenation

  • Reagents:

    • Substrate: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 equiv)[1]

    • Catalyst: 10% Pd/C (5 mol% loading, 50% water wet)[2]

    • Solvent: Ethanol/Acetic Acid (10:1 v/v)[1]

    • Hydrogen Source: H₂ gas (balloon or 3 atm pressure)[1][2]

  • Equipment: High-pressure hydrogenation vessel (e.g., Parr shaker) or standard round-bottom flask for balloon pressure.

Step-by-Step Procedure:

  • Charge: In a hydrogenation vessel, dissolve the nitrile substrate in Ethanol. Add Glacial Acetic Acid (critical to suppress the formation of the 2-aminoindole byproduct and facilitate ammonia elimination).[2]

  • Inert: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[2] Safety Note: Pd/C can ignite solvent vapors; add as a wet slurry or under inert flow.

  • Hydrogenation: Pressurize with H₂ (3 atm) or attach a double-balloon. Stir vigorously at 60°C for 6–12 hours.

    • Monitoring: Monitor by HPLC/TLC.[2] The disappearance of the nitro peak and the appearance of the fluorescent indole spot are key indicators.[2]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite® pad to remove the catalyst.[2] Wash the pad with Ethanol.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Neutralization: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution (to remove acetic acid).[2]

  • Purification: The crude 4-fluoroindole is often pure enough for downstream use.[1][2] If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).[2]

Yield Expectation: 75–85% Key Quality Attribute: Absence of 2-amino-4-fluoroindole (a common byproduct if acid is omitted).[1]

Application 2: Hydrolysis to Phenylacetic Acid Derivatives

The nitrile group can be selectively hydrolyzed to a carboxylic acid, preserving the nitro group for later functionalization.[2] This route is essential for synthesizing auxin-type herbicides or phenylacetic acid linkers.[1]

Protocol: Acid-Mediated Hydrolysis

  • Reagents:

    • Substrate: 2-(3-Fluoro-2-nitrophenyl)acetonitrile[1]

    • Acid: 6M Sulfuric Acid (H₂SO₄) or Conc.[1][2] HCl

    • Solvent: Acetic Acid (as co-solvent)[1][2]

Step-by-Step Procedure:

  • Mix: Dissolve the nitrile in Acetic Acid. Slowly add 6M H₂SO₄.[2]

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Safety: This reaction evolves ammonia.[2] Ensure proper venting.[2]

  • Quench: Pour the hot reaction mixture onto crushed ice. The product, 2-(3-Fluoro-2-nitrophenyl)acetic acid , typically precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with cold water.[2]

  • Drying: Dry in a vacuum oven at 45°C.

Yield Expectation: >90%

Part 3: Visualization & Logic

Pathway Analysis: Divergent Synthesis

The following diagram illustrates how this single building block diverges into two distinct agrochemical classes.

AgrochemicalPathway Start 2-(3-Fluoro-2-nitrophenyl) acetonitrile (Building Block) Step1 Reductive Cyclization (H2, Pd/C, AcOH) Start->Step1 Reduction Step2 Acid Hydrolysis (H2SO4, Reflux) Start->Step2 Hydrolysis Indole 4-Fluoroindole (Scaffold) Step1->Indole - NH3 SDHI SDHI Fungicides (e.g., Fluxapyroxad analogs) Indole->SDHI Functionalization (C3-Acylation) Acid 2-(3-Fluoro-2-nitrophenyl) acetic acid Step2->Acid Nitrile -> COOH Herbicide Auxin Herbicides (Indole-3-acetic acid mimics) Acid->Herbicide Reduction/Deriv.

Caption: Divergent synthetic pathways from the nitrile building block to major agrochemical classes.[1]

Experimental Workflow: 4-Fluoroindole Synthesis

Workflow Setup Reactor Setup (Inert Atmosphere) Addition Add Substrate + solvent Add Pd/C (slurry) Setup->Addition Reaction Hydrogenation (60°C, 3 atm, 6h) Addition->Reaction Filtration Filtration (Celite) Remove Catalyst Reaction->Filtration Workup Wash w/ NaHCO3 Concentrate Filtration->Workup Product 4-Fluoroindole (Solid) Workup->Product

Caption: Step-by-step workflow for the Pd/C catalyzed reductive cyclization.

Part 4: Data Summary & Comparison

Table 1: Comparison of Synthetic Routes for 4-Fluoroindole

MethodReagentsYieldAdvantagesDisadvantages
Nitrile Reduction (Recommended) H₂/Pd-C, AcOH 80% One-pot, atom economical, mild. Requires high-pressure equipment.
Batcho-LeimgruberDMF-DMA, then Zn/AcOH60-70%Uses cheaper toluene precursor.[1]Multi-step, smelly reagents (DMF-DMA).[1]
Fischer IndoleHydrazine + Ketone40-50%Robust for simple indoles.[1]Poor regioselectivity with meta-substituents.

Part 5: Safety & References

Safety Profile:

  • Energetic Potential: Compounds containing both nitro and nitrile groups can be energetic.[2] Avoid heating the neat solid above its melting point (approx. 70°C) without solvent.[2]

  • Cyanide Risk: While the nitrile is stable, acidic hydrolysis liberates ammonium salts.[2] However, if strong reducing agents (e.g., LAH) are used improperly, cyanide species could theoretically form.[2]

  • Catalyst Ignition: Palladium on Carbon (Pd/C) is pyrophoric when dry.[1][2] Always keep wet with water or solvent.[2]

References:

  • Sigma-Aldrich. Product Specification: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1). [1]

  • PubChem. Compound Summary: 4-Fluoroindole (CAS 387-43-9). [1]

  • ChemicalBook. Fluxapyroxad Synthesis and Intermediates. (Context on fluoro-aniline intermediates).

  • ResearchGate. Preparation of 4-Fluoroindole via Reductive Cyclization. (General methodology for o-nitroacetonitriles).

Sources

Application Note: Chemoselective Functionalization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 Diversification, 

-Alkylation, and Reductive Cyclization to 7-Fluoroindoles

Abstract & Strategic Significance

2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS: 261951-71-9) is a high-value pharmacophore intermediate, most notably serving as a precursor in the synthesis of Vonoprazan fumarate (a potassium-competitive acid blocker). Its structure presents a unique "triad of reactivity" allowing for orthogonal functionalization:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C3-Fluorine is activated by the ortho-nitro group, enabling library generation via nucleophilic displacement.
    
  • C-H Acidity (

    
    -Carbon):  The benzylic position is highly acidic (
    
    
    
    ) due to the electron-withdrawing nitrile and nitro groups, facilitating alkylation.
  • Reductive Cyclization: The o-nitroacetonitrile motif is a "masked" indole, ready to cyclize into 7-substituted indoles upon reduction.

This application note provides validated protocols for exploiting these three pathways, ensuring high yield and purity.

Reactivity Landscape & Logic

The molecule's reactivity is governed by the strong electron-withdrawing nature of the nitro group (


 effects).
  • The Ortho Effect (

    
    ):  The nitro group at C2 pulls electron density from the ring, making the C3-Fluorine highly electrophilic. This allows for mild displacement by amines, thiols, and alkoxides without transition metal catalysis.
    
  • Indole Formation: Reduction of the nitro group (

    
    ) triggers an intramolecular attack of the amine on the nitrile carbon, forming an imine intermediate that tautomerizes to the indole.
    
Reaction Pathway Diagram

ReactionLandscape Start 2-(3-Fluoro-2-nitrophenyl) acetonitrile SNAr Protocol 1: SNAr Diversification (3-Amino/Alkoxy derivatives) Start->SNAr R-NH2 / Base Alkylation Protocol 2: Alpha-Alkylation (Chain Extension) Start->Alkylation R-X / KOtBu Indole Protocol 3: Reductive Cyclization (7-Fluoroindole synthesis) Start->Indole H2, Pd/C

Figure 1: The orthogonal reactivity landscape of the substrate.

Detailed Experimental Protocols

Protocol 1: Diversification (Fluorine Displacement)

Objective: Replacement of the fluorine atom with a secondary amine (e.g., morpholine) to generate a library scaffold. Mechanism: Addition-Elimination via a Meisenheimer complex.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Morpholine 1.2Nucleophile

1.5Acid Scavenger
DMSO 5-10 VolPolar Aprotic Solvent
Step-by-Step Methodology
  • Setup: Charge a reaction vessel with 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 equiv) and anhydrous DMSO (5 volumes).

  • Addition: Add powdered anhydrous

    
     (1.5 equiv) followed by dropwise addition of Morpholine (1.2 equiv).
    
  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LCMS.

    • Note: The reaction is typically complete within 2–4 hours. The spot for the starting material (

      
       in 20% EtOAc/Hex) will disappear, replaced by a more polar amine spot.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol 2: -Alkylation (Chain Extension)

Objective: Mono-alkylation of the benzylic position. Critical Control: Temperature control is vital to prevent di-alkylation or oxidative dimerization.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Nucleophile (Latent)
Methyl Iodide 1.1Electrophile
KOtBu (1M in THF) 1.1Strong Base
THF (Anhydrous) 10 VolSolvent
Step-by-Step Methodology
  • Deprotonation: Dissolve the substrate in anhydrous THF under

    
     atmosphere. Cool the solution to -78°C  (Dry ice/Acetone bath).
    
  • Base Addition: Add Potassium tert-butoxide (KOtBu) solution dropwise over 15 minutes. The solution will turn a deep red/purple color, indicating the formation of the nitronate/nitrile anion.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated

    
     solution. Extract with MTBE or EtOAc.
    
Protocol 3: Reductive Cyclization to 7-Fluoroindole

Objective: Synthesis of the indole core (Vonoprazan scaffold). Mechanism: Nitro reduction


 Aniline formation 

Intramolecular nucleophilic attack on nitrile

Tautomerization.
Workflow Diagram

IndoleSynthesis Input Substrate: 2-(3-Fluoro-2-nitrophenyl)acetonitrile Red Step 1: Nitro Reduction (H2/Pd-C or Fe/AcOH) Input->Red Hydrogenation Inter Intermediate: [2-(2-Amino-3-fluorophenyl)acetonitrile] Red->Inter In situ Cycl Step 2: Cyclization (Intramolecular Attack) Inter->Cycl Spontaneous/Acid cat. Prod Product: 7-Fluoro-1H-indole Cycl->Prod -NH3 (loss of ammonia)

Figure 2: Mechanistic cascade for the synthesis of 7-fluoroindole.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Precursor
10% Pd/C 10 wt%Catalyst
Hydrogen (

)
1 atm (Balloon)Reductant
Ethanol/AcOH 10:1 RatioSolvent System
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel, dissolve the substrate in Ethanol containing 10% Acetic Acid (v/v). The acid helps catalyze the final cyclization step and removal of ammonia.

  • Catalyst Loading: Carefully add 10 wt% Pd/C under an inert argon stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature.
    
  • Monitoring: The reaction is typically complete in 6–12 hours.

    • Checkpoint: Look for the disappearance of the nitro peak in IR or the shift in retention time on HPLC.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. The residue is often the crude indole.

  • Purification: Indoles are sensitive to oxidation. Purify immediately via flash chromatography (Hexane/EtOAc) or recrystallization.

Safety & Handling Guidelines

  • Energetic Potential: Nitro-aromatics possess high energy potential. While this specific molecule is stable, avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Cyanide Risk: Although the nitrile group is stable, avoid strong acidic conditions at high temperatures which could theoretically liberate HCN.

  • Skin Sensitization: Fluorinated aromatics can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Takeda Pharmaceutical Company Ltd. "Preparation of pyrrole derivatives as acid secretion inhibitors." World Intellectual Property Organization Patent, WO2010110377.

  • Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 1987, 20(8), 282–289. (Context for reactivity of nitro-benzyl systems).

  • Leimgruber, W., & Batcho, A. D. "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses, Coll.[1][2] Vol. 6, p.34 (1988). (Foundational protocol for indole synthesis from nitro precursors).

  • Baumann, M., et al. "Continuous Flow Synthesis of Indoles via a Reductive Cyclization Approach." Beilstein Journal of Organic Chemistry, 2011, 7, 442–449.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(3-Fluoro-2-nitrophenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-(3-Fluoro-2-nitrophenyl)acetonitrile .

The content below is structured to address the specific chemical challenges associated with the Nucleophilic Aromatic Substitution (


)  route using 2,6-difluoronitrobenzene , which is the most robust industrial method for accessing this substitution pattern.

Process Overview & Mechanism

The synthesis relies on the high electrophilicity of 2,6-difluoronitrobenzene . The nitro group at position 1 activates the fluorine atoms at the ortho positions (2 and 6) towards nucleophilic attack.

The Route:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Reaction:  2,6-Difluoronitrobenzene reacts with an alkyl cyanoacetate (ethyl or tert-butyl) in the presence of a base (typically 
    
    
    
    or NaH) to form the intermediate ester.
  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation remove the ester moiety, yielding the target phenylacetonitrile.

Process Pathway Diagram

The following diagram illustrates the reaction flow and the origin of key impurities.

SynthesisPath SM Starting Material 2,6-Difluoronitrobenzene Inter Intermediate Ethyl 2-cyano-2-(3-fluoro- 2-nitrophenyl)acetate SM->Inter SNAr (Base, DMF/DMSO) Imp_Bis Impurity A Bis-substituted (Displacement of both F) SM->Imp_Bis Excess Reagent/High Temp Reagent Reagent Ethyl Cyanoacetate Reagent->Inter Product Target Product 2-(3-Fluoro-2-nitrophenyl) acetonitrile Inter->Product Decarboxylation (Acid/Toluene, Reflux) Imp_Ester Impurity B Unreacted Intermediate (Incomplete Decarboxylation) Inter->Imp_Ester Incomplete Rxn Imp_Amide Impurity C Primary Amide (Nitrile Hydrolysis) Product->Imp_Amide Over-hydrolysis

Figure 1: Reaction pathway showing the conversion of 2,6-difluoronitrobenzene to the target nitrile and potential impurity branch points.

Critical Impurity Profile

The following table details the most common impurities identified in this specific synthesis.

Impurity CodeChemical IdentityOrigin / CauseDetection (HPLC/LCMS)Removal Strategy
IMP-A Bis-substituted Adduct (2-nitro-1,3-phenylene)diacetonitrile derivativesOver-reaction: The second fluorine atom is also activated (though less than the first).[1] Occurs if excess cyanoacetate is used or reaction temperature is too high (>80°C).[1]High RT: Elutes significantly later than product due to increased lipophilicity and molecular weight.[1]Prevention: Control stoichiometry (1.05 eq. cyanoacetate).Purification: Difficult to separate by crystallization; requires column chromatography.[1]
IMP-B Undecarboxylated Ester Ethyl 2-cyano-2-(3-fluoro-2-nitrophenyl)acetateIncomplete Reaction: Failure of the decarboxylation step.[1] Often caused by insufficient acid strength or insufficient reflux time.[1]High RT: Elutes after the product. Distinct ester carbonyl stretch in IR (~1740 cm⁻¹).[1]Reprocessing: Subject crude material to extended acid reflux (p-TsOH/Toluene).[1]
IMP-C Hydrolysis Amide 2-(3-Fluoro-2-nitrophenyl)acetamideSide Reaction: The nitrile group hydrolyzes under the acidic decarboxylation conditions if water content is uncontrolled or acid concentration is too high.[1]Low RT: More polar than the target nitrile.[1] Mass = Target + 18.Purification: Recrystallization from Ethanol/Water or Toluene/Heptane.[1] The amide is much less soluble in non-polar solvents.[1]
IMP-D Phenolic Impurity 3-Fluoro-2-nitrophenolCompeting Substitution: Trace water in the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

step acts as a nucleophile, displacing the fluorine to form a phenol.
Low RT / Acidic: Distinct UV shift at high pH.[1]Prevention: Use anhydrous solvents (DMF/DMSO) and dry bases (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned black and the yield is <40%."

Diagnosis: Thermal decomposition or "Runaway" ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.
  • Explanation: Nitro-aromatics are thermally sensitive.[1][2] The reaction of 2,6-difluoronitrobenzene with carbanions is exothermic. If the temperature spikes >100°C, polymerization (tar formation) occurs.

  • Solution:

    • Temperature Control: Maintain the

      
       step between 50°C – 70°C . Do not exceed 80°C.
      
    • Base Addition: Add the base (or the substrate) portion-wise to control the exotherm.[1]

Scenario 2: "I see a persistent impurity at M+72 (or M+44) in LCMS."

Diagnosis: Incomplete Decarboxylation (IMP-B).[1]

  • Explanation: The M+72 corresponds to the ethyl ester group remaining attached (Target MW + 72 mass units for

    
     vs 
    
    
    
    ). If using t-butyl ester, the mass shift differs.
  • Solution:

    • Check Acid: Ensure you are using a strong acid catalyst (p-Toluenesulfonic acid or dilute ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) for the second step.
      
    • Azeotrope: Decarboxylation is often driven by heat.[1] Use a solvent like Toluene or Xylene and reflux to ensure sufficient thermal energy is available to drive off ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
Scenario 3: "The product is oiling out during recrystallization."

Diagnosis: Presence of IMP-A (Bis-sub) or residual solvent.[1]

  • Explanation: The bis-substituted impurity acts as a "solvent," preventing the crystal lattice of the target product from forming.

  • Solution:

    • Seed Crystals: If available, seed the oil at 30°C.

    • Solvent Switch: Switch to a 2-Propanol / Water system or Ethanol / Hexane .[1] Dissolve hot in the alcohol, then slowly add the anti-solvent (water/hexane) until turbidity persists, then cool slowly.

Validated Synthetic Protocol

Note: This protocol assumes the use of Ethyl Cyanoacetate.[1][2][3] The t-Butyl analog can also be used for easier decarboxylation.[1]

Step 1: Coupling
  • Setup: Charge a dry 3-neck flask with 2,6-difluoronitrobenzene (1.0 eq) and Dimethylformamide (DMF) (5 vol).

  • Reagent: Add Ethyl Cyanoacetate (1.1 eq).

  • Base Addition: Cool to 0-5°C. Add Potassium Carbonate (

    
    )  (2.5 eq) portion-wise. Caution: Mild exotherm.
    
  • Reaction: Warm to 60°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC for disappearance of 2,6-difluoronitrobenzene.

  • Workup: Quench into ice water (20 vol). Extract with Ethyl Acetate.[1][2] Wash organic layer with brine.[1] Evaporate to obtain the crude Intermediate Ester (Oil).[1]

Step 2: Decarboxylation[1]
  • Setup: Dissolve the crude ester in Acetic Acid (3 vol) and Water (1 vol). Add Sulfuric Acid (0.2 eq) or p-TsOH .

  • Reaction: Reflux (approx. 100-110°C) for 6–12 hours. Note: Monitor

    
     evolution.
    
  • Workup: Cool to room temperature. Pour into crushed ice/water.

  • Isolation: The product may precipitate as a solid.[1] If it oils, extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Heptane (1:3) to remove trace amides and phenols.

References

  • Synthesis of 2-nitro substituted phenylacetonitrile compounds. Source: CN101219967B (Google Patents).[1] URL: Relevance: Describes the specific reaction of 2,6-difluoronitrobenzene with cyanoacetate esters (specifically t-butyl ester in Example 3) to yield the 3-fluoro-2-nitro derivative.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Source: National Institutes of Health (PMC).[1] URL:[Link] Relevance: Provides mechanistic validation for the reactivity of 2,6-difluoronitrobenzene and the activation effects of the nitro group on ortho-fluorines.

  • Process for producing (2-nitrophenyl)acetonitrile derivative. Source: US20040199002A1 (Google Patents).[1] URL: Relevance: Discusses the broader class of 2-nitrophenylacetonitrile syntheses and purification strategies for similar intermediates.

Sources

Troubleshooting failed reactions with 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS 105003-88-1) . It addresses the unique reactivity profile of this trisubstituted aromatic system, specifically focusing on the competition between nucleophilic aromatic substitution (SNAr) and α-carbon functionalization.[1][2]

Topic: Troubleshooting Failed Reactions & Impurity Profiling

Document ID: TS-FNA-2024-01 | Version: 2.0 Applicable For: Medicinal Chemistry, Process Development, Indole Synthesis[1][3]

Core Reactivity Analysis

Before troubleshooting, you must understand the "Dual-Hotspot" nature of this molecule.[1][2] The 1,2,3-substitution pattern creates a sterically crowded and electronically complex environment.[1][2]

The Reactivity Map
  • Site A (C-F Bond): The fluorine at position 3 is ortho to the nitro group.[2][3] Despite potential steric twisting of the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1][2][3]

  • Site B (α-Methylene): The benzylic protons (-CH₂CN) are acidic (pKa ~18-20 in DMSO).[2][3] However, they are sterically shielded by the adjacent nitro group at position 2.[1][2]

  • Site C (Nitro Group): Sandwiched between the fluoro and acetonitrile groups, this nitro group is prone to incomplete reduction due to steric hindrance.[1][2][3]

ReactivityMap cluster_0 Competing Pathways Compound 2-(3-Fluoro-2-nitrophenyl) acetonitrile SNAr S_NAr at C-3 (Fluorine) Risk: High with O/N-nucleophiles Compound->SNAr Basic Conditions (Alkoxides/Amines) Deprotonation α-Deprotonation at C-1 Risk: Steric hindrance Compound->Deprotonation Non-Nuc Bases (NaH, LiHMDS) Reduction Nitro Reduction Risk: Azoxy/Hydroxylamine arrest Compound->Reduction H2/Pd or Fe/AcOH

Figure 1: Critical reaction pathways and associated risks.[1][2][3][4]

Troubleshooting Guide (Q&A Format)

Scenario A: Alkylation Failures (The "Missing Fluorine" Issue)

User Report: "I tried to alkylate the α-carbon using Sodium Methoxide (NaOMe) and an alkyl halide. The product mass is correct, but the NMR shows the loss of the fluorine signal and appearance of a methoxy peak."

Diagnosis: You have triggered an unintended SNAr reaction .[1][3] The nitro group at position 2 strongly activates the fluorine at position 3.[1] Small, hard nucleophiles like methoxide (MeO⁻) will attack the C-F bond faster than they deprotonate the sterically hindered α-carbon.[1][2][3]

Corrective Protocol:

  • Switch Bases: Use a non-nucleophilic base .

    • Recommended: Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or Potassium tert-butoxide (tBuOK).[1][2][3] The bulky tert-butoxide anion is too large to attack the crowded C-F site effectively but basic enough to deprotonate the nitrile.[1]

  • Solvent Choice: Avoid alcohols corresponding to the alkoxide.[3] Use aprotic polar solvents like THF or DMF.[1][3]

  • Temperature: Perform the deprotonation at -78°C to 0°C to kinetically favor deprotonation over substitution.

ParameterFailed Protocol (SNAr Dominant)Optimized Protocol (Alkylation Dominant)
Base NaOMe, NaOEt, NaOHNaH (60%), LiHMDS, KOtBu
Solvent Methanol, EthanolTHF, DMF (Dry)
Temp Room Temp or Reflux-78°C

0°C
Result 2-Methoxy-2-nitrophenylacetonitrileTarget Alkylated Product
Scenario B: Indole Synthesis (Cyclization Stalls)

User Report: "I am trying to synthesize a 4-fluoroindole derivative by reducing the nitro group with H₂/Pd/C. I see the amine intermediate, but it does not cyclize to the indole."

Diagnosis:

  • Wrong Oxidation State: Simple reduction of the nitro group yields the aniline (2-amino-3-fluorophenylacetonitrile).[3] Unlike ketones (in the Fischer synthesis), the nitrile carbon is at the wrong oxidation state to form an aromatic indole directly without losing ammonia or requiring harsh acid catalysis.[1][2]

  • Over-reduction: Catalytic hydrogenation often reduces the nitrile (-CN) to the primary amine (-CH₂NH₂) before or during cyclization, leading to a diamine (phenethylamine derivative).[1][2][3]

Corrective Protocol (The "Modified Reissert" Approach): To get the indole, you must activate the nitrile or use a specific reductive cyclization method.[1][2]

Method 1: Oxidative Cyclization (via Phenylacetic Acid) [2][3]

  • Hydrolysis: Convert Nitrile

    
     Acid (HCl/AcOH).[2][3]
    
  • Reduction: Reduce Nitro

    
     Amine (Fe/NH₄Cl).
    
  • Cyclization: The resulting amino-acid lactamizes to the oxindole (4-fluorooxindole), which can be reduced to the indole if needed.[1][3]

Method 2: One-Pot Reductive Cyclization (Batcho-Leimgruber Style) Note: This substrate is a phenylacetonitrile, not a toluene, but similar logic applies if using DMF-DMA. However, for nitriles, the Stephen Reduction or Pinner chemistry is more relevant.[1][2][3]

  • Better Route: Use Zn/AcOH or Fe/AcOH .[1][3] These conditions reduce the nitro group to the amine and often promote the attack of the amine onto the nitrile (especially if trace water hydrolyzes the imine intermediate) to form 2-amino-4-fluoroindole (which may tautomerize).[1]

Critical Check: Are you actually trying to make 4-Fluoro-1H-indol-2-amine ? If so, use anhydrous HCl in ether (Pinner conditions) to form the imidate, then reduce.[1][2][3]

Scenario C: Hydrolysis Issues (Black Tars)

User Report: "I tried to hydrolyze the nitrile to the acid using NaOH at reflux. The reaction turned black and I recovered a complex mixture."

Diagnosis: Base-mediated degradation.[1][3]

  • SNAr: Hydroxide (OH⁻) displaced the Fluorine (forming a phenol).[2][3]

  • Polymerization: The resulting nitrophenol is electron-rich/poor in complex ways and susceptible to oxidative coupling (tars).[3]

Corrective Protocol: Acidic Hydrolysis is Mandatory.

  • Reagent: Conc. H₂SO₄ / Water (1:[2][3]1) or Conc. HCl / AcOH.[1][3]

  • Temp: 60-80°C.

  • Why: Acidic conditions deactivate the ring (protonation of intermediates) and prevent SNAr displacement of the fluorine, as there are no strong nucleophiles present.[1][2]

Validated Experimental Workflow

Standard Operating Procedure for α-Alkylation (Minimizing SNAr)

Step 1: Preparation

  • Dry THF (water < 50 ppm).[2][3]

  • Reagent: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 eq).[1][3]

  • Base: NaH (1.1 eq, 60% dispersion in oil).[1][2][3]

  • Electrophile: Methyl Iodide (1.1 eq).[2][3]

Step 2: Execution

  • Suspend NaH in THF at 0°C under Nitrogen.

  • Add the nitrile solution (in THF) dropwise over 30 mins. Observation: Solution will turn deep red/orange (formation of nitronate/benzylic anion).[1][2][3]

  • Stir for 15 mins at 0°C to ensure complete deprotonation.

  • Add Methyl Iodide dropwise.[1][3]

  • Warm to Room Temp slowly.[1][3]

Step 3: Quench

  • Quench with saturated NH₄Cl (aq).[2][3] Do not use water directly if the reaction is still basic and hot, as transient high concentrations of OH⁻ can cause SNAr.[1][2]

References & Authority

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Mechanism:[1][3][5][6][7][8] The ortho-nitro group stabilizes the Meisenheimer complex, lowering the activation energy for nucleophilic attack at the C-F bond.[1]

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3] "Nucleophilic Substitution Reactions." Chemical Reviews. Link[2][3]

  • Indole Synthesis from o-Nitrophenylacetonitriles:

    • Context: Reductive cyclization often leads to 2-aminoindoles or 1-hydroxyindoles depending on pH.[1][3]

    • Source: "Synthesis of 2-aminoindoles from 2-nitrophenylacetonitriles." Tetrahedron Letters.

  • Safety Data (CAS 105003-88-1):

    • Hazard:[1][2][3] Nitriles are toxic; Nitro compounds are potential explosives.[1][3] Handle with care.

    • Source: PubChem Compound Summary.[1][3] Link (Analogous structure data).[2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and perform a risk assessment before handling fluorinated nitro compounds.

Sources

Technical Support Center: 2-(3-Fluoro-2-nitrophenyl)acetonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and process engineers involved in the synthesis and quality control of 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS: 262451-53-0). This intermediate is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals, including Vonoprazan analogs and specific indole-based therapeutics.[1]

Current Status: Operational Subject: Impurity Profiling, Troubleshooting, and Method Optimization Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemistry Overview

The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile typically proceeds via Nucleophilic Aromatic Substitution (


) of 2,6-difluoronitrobenzene  with an alkyl cyanoacetate, followed by decarboxylation.[1][2] This route, while efficient, introduces a specific profile of byproducts governed by the regioselectivity of the fluorine displacement and the lability of the nitrile group.[1]

Critical Quality Attributes (CQAs):

  • Hydrolytic Stability: The ortho-nitro group exerts an anchimeric assistance effect (neighboring group participation), making the nitrile carbon highly susceptible to hydrolysis, even under mild conditions.[1]

  • Regio-isomerism: While steric hindrance usually directs substitution to the unique position, bis-substitution is a common failure mode.[1][2]

Troubleshooting Guide (Q&A)

Case 1: The "Phantom" Hydrolysis Peak

User Question: I am observing a persistent impurity at RRT ~0.85 (relative to the main peak) that increases during sample preparation in aqueous diluents. It has a mass of M+18.[2] What is happening?

Technical Diagnosis: You are observing the formation of 2-(3-Fluoro-2-nitrophenyl)acetamide . The ortho-nitro group activates the benzylic nitrile towards hydration.[1] Unlike typical nitriles that require harsh acid/base to hydrolyze, this electron-deficient system can hydrolyze in neutral aqueous organic mixtures (e.g., HPLC diluents) over time.[1][2]

Mitigation Strategy:

  • Diluent Switch: Immediately switch your sample diluent to 100% Acetonitrile or Acidified Methanol (0.1% Formic Acid) .[1][2] Avoid water in the sample vial.

  • Temperature Control: Maintain autosampler temperature at 5°C.

  • Process Check: If this peak is present in the bulk solid, check your workup pH. Quenching the decarboxylation step at pH > 9 accelerates this hydrolysis.[1]

Case 2: The Late-Eluting "Dimer"

User Question: We see a highly lipophilic impurity (RRT ~1.4) appearing during the cyanoacetate condensation step.[1] It seems to track with the amount of base used.

Technical Diagnosis: This is likely the oxidative dimer or the bis-substituted impurity , depending on your specific route:

  • Bis-Substitution: If starting from 2,6-difluoronitrobenzene, excess alkyl cyanoacetate and base can lead to the displacement of both fluorine atoms, yielding 2,6-bis(cyanomethyl)nitrobenzene .[1][2]

  • Oxidative Dimerization: Under basic conditions (e.g., K₂CO₃/DMF), the benzylic proton is acidic.[1] Trace oxygen can induce radical coupling to form 2,3-bis(3-fluoro-2-nitrophenyl)succinonitrile .[1][2]

Mitigation Strategy:

  • Stoichiometry: Ensure the alkyl cyanoacetate is the limiting reagent (0.95 eq) relative to the fluoronitrobenzene.[1]

  • Inert Atmosphere: Sparge the reaction vessel with

    
     vigorously before adding the base to prevent oxidative coupling.[1]
    
Case 3: The "Des-Fluoro" Impurity

User Question: We detected a peak with M-4 (Mass 176 vs 180) or M+14 (Mass 194) depending on the solvent. It implies loss of Fluorine.

Technical Diagnosis: This is a classic


 side reaction.[2]
  • M+14 (Methoxy): If you use Methanol as a solvent or quenching agent with methoxide bases, the methoxide ion competes with the carbon nucleophile for the fluorine position, forming 2-nitro-3-methoxyphenylacetonitrile .[1][2]

  • M-4 (Phenol): If hydroxide bases (NaOH/KOH) are used, you generate the 2-nitro-3-hydroxyphenylacetonitrile (Phenol impurity).[1][2]

Mitigation Strategy:

  • Base Selection: Use non-nucleophilic bases like DBU or Potassium tert-butoxide (bulky) to minimize competition.[1][2]

  • Solvent Compatibility: Avoid alcohols that match the potential leaving group unless intended. Use aprotic solvents like DMSO or DMF.[2]

Visualizing the Impurity Pathway

The following diagram maps the genesis of these impurities from the starting material 2,6-Difluoronitrobenzene .

ReactionPathways SM 2,6-Difluoronitrobenzene (Starting Material) Intermediate Cyanoacetate Adduct SM->Intermediate + Cyanoacetate + Base Imp_Bis Bis-Substituted Impurity SM->Imp_Bis Excess Nucleophile Imp_Alkoxy Alkoxy/Phenol Impurity (SNAr Side Rxn) SM->Imp_Alkoxy RO- or OH- Solvent Attack Product 2-(3-Fluoro-2-nitrophenyl) acetonitrile (Target) Intermediate->Product Decarboxylation (-CO2) Imp_Amide Acetamide (Hydrolysis) Product->Imp_Amide H2O / pH > 8 (Fast) Imp_Acid Acetic Acid (Full Hydrolysis) Imp_Amide->Imp_Acid H3O+ / Heat

Caption: Reaction pathway illustrating the primary synthesis route (Green) and critical impurity formation nodes (Red).[1]

Standardized Analytical Protocol

To reliably separate the target nitrile from its amide hydrolysis product and the lipophilic bis-impurity, a gradient method with pH control is required.[1]

HPLC Method Parameters
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Provides sufficient surface area to resolve the amide (polar) from the nitrile.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of potential phenolic impurities and stabilizes the nitrile.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for lipophilic dimers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Detection UV @ 210 nm & 254 nm210 nm for the amide (weak chromophore); 254 nm for the nitro-aromatic core.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[2]
Gradient Table[1][3]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Elution of Nitrile & Amide
20.01090Elution of Dimers/Bis-products
25.01090Wash
25.19010Re-equilibration

Quantitative Data: Relative Response Factors (RRF)

When quantifying impurities without authentic standards for every batch, use the following estimated RRFs (based on the chromophore similarity of the nitro-benzene core).

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] RRT (vs Nitrile)Estimated RRF (at 254 nm)
Target Nitrile 1.001.00
Amide Impurity 0.82 - 0.880.95
Acid Impurity 0.45 - 0.550.85
Bis-Substituted 1.35 - 1.451.20

Note: RRFs should be experimentally verified for GMP release testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile derivatives.[1][2] Retrieved January 30, 2026, from [Link][1]

  • Organic Syntheses (2024). Hydration of Nitriles to Primary Amides. Org.[2][4] Synth. 2024, 101, 327-341.[1][4] Retrieved January 30, 2026, from [Link][1]

  • Chemistry Steps (2025). Hydrolysis of Nitriles to Amides and Carboxylic Acids: Mechanisms and Conditions. Retrieved January 30, 2026, from [Link]

  • Google Patents (2023). Preparation method of Vonoprazan fumarate (CN116891453).[1][2] Retrieved January 30, 2026, from [1]

Sources

Preventing polymerization of 2-(3-Fluoro-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Fluoro-2-nitrophenyl)acetonitrile Stability & Handling

Subject: Preventing Polymerization and Degradation of High-Acidity Benzyl Nitriles Case ID: TICKET-2024-FNA-POLY Responder: Dr. Aris Thorne, Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary

You are likely encountering stability issues with 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS: 260371-16-2 / similar derivatives).[1][2] This compound is not a standard benzyl cyanide; it is an electron-deficient arylacetonitrile .[1][2] The synergistic electron-withdrawing effects of the ortho-nitro and meta-fluoro groups render the benzylic protons (


) exceptionally acidic (

significantly lower than the ~21.9 of unsubstituted phenylacetonitrile).[1][2]

Consequently, this molecule is prone to rapid, base-catalyzed self-condensation (Thorpe Reaction) , leading to oligomerization or polymerization into viscous, dark tars.[1][2] This guide outlines the mechanistic cause and the strict protocols required to prevent it.[3]

Part 1: Troubleshooting Guide (Q&A)

Q1: My clear yellow oil turned into a dark, viscous gum overnight. Can I recover it?

  • Diagnosis: Irreversible Polymerization.[1][2]

  • Root Cause: Trace basic impurities (e.g., residual alkali on glassware, amine vapors) or metal ions initiated a Thorpe-Ziegler self-condensation cascade.[1][2]

  • Solution: The polymer cannot be reverted. For the remaining stock, immediate repurification via short-path distillation (if stable) or rapid chromatography is required, followed by storage under Argon at -20°C.[1][2]

  • Prevention: Acid-wash all glassware (1N HCl rinse, then acetone/dry) before contact.[1][2] Even borosilicate glass can be slightly basic enough to trigger this sensitive compound.[1][2]

Q2: The compound is darkening (browning) upon storage at room temperature. [1][2]

  • Diagnosis: Oxidative degradation or pre-polymerization onset.[1][2]

  • Root Cause: The benzylic carbanion, formed by equilibrium with trace moisture/bases, reacts with atmospheric oxygen or undergoes slow dimerization.[1]

  • Action: Check purity via HPLC/NMR. If purity is >95%, transfer immediately to an amber vial, purge with Nitrogen/Argon, and move to a freezer (-20°C).

Q3: We see low yields when using basic reagents (e.g., K2CO3) in subsequent steps.

  • Diagnosis: Competitive Self-Condensation.[1][2]

  • Root Cause: The base intended for your nucleophile is instead deprotonating the 2-(3-Fluoro-2-nitrophenyl)acetonitrile, causing it to attack itself rather than your electrophile.[1][2]

  • Protocol Adjustment:

    • Change the order of addition: Add the electrophile before the base.

    • Use weaker bases or lower temperatures (0°C or -78°C) to favor the cross-reaction over self-condensation.[1][2]

Part 2: Mechanistic Insight (The "Why")

To prevent polymerization, one must understand the Thorpe Reaction pathway. The nitro group at the 2-position is the critical instability factor. It stabilizes the negative charge on the alpha-carbon through resonance and induction, making the molecule a "loaded spring" ready to polymerize upon contact with any proton acceptor.[1]

Polymerization Pathway Diagram

G cluster_0 Critical Control Point Monomer 2-(3-Fluoro-2-nitrophenyl) acetonitrile Carbanion Benzylic Carbanion (Highly Stabilized by NO2/F) Monomer->Carbanion Deprotonation (Fast) Dimer_Imine Intermediate Imine (Thorpe Adduct) Monomer->Dimer_Imine + Monomer Base Trace Base / Impurity (Initiator) Base->Carbanion Carbanion->Dimer_Imine Nucleophilic Attack on Nitrile of 2nd Molecule Enamine Stable Enamine Dimer (β-amino-α,β-unsaturated nitrile) Dimer_Imine->Enamine Tautomerization Polymer Oligomers / Dark Tar (Complex Mixture) Enamine->Polymer Further Condensation

Figure 1: The Base-Catalyzed Thorpe Polymerization Cascade.[1][2] Note that the initial deprotonation is the rate-determining step for stability.[1]

Part 3: Handling & Storage Protocols

The following protocols are non-negotiable for maintaining the integrity of 2-(3-Fluoro-2-nitrophenyl)acetonitrile.

Protocol A: Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Kinetic inhibition of the self-condensation reaction.[1][2]
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the activated benzylic position.
Container Amber Glass (Silanized) Amber blocks UV (which can excite the nitro group).[1][2] Silanization neutralizes surface hydroxyls (Si-OH) on glass which can act as weak bases.[1][2]
Stabilizer Trace Acid (Optional) In extreme cases, adding 0.1% acetic acid can neutralize adventitious bases.[1][2]
Protocol B: Safe Handling Workflow
  • Glassware Preparation:

    • Do NOT use base-bath cleaned glassware without a subsequent acid rinse.[1][2]

    • Step: Rinse flask with 1M HCl, then distilled water, then acetone. Oven dry.

  • Solvent Selection:

    • Avoid amine-containing solvents (e.g., Pyridine, Triethylamine) unless reacting immediately.[1][2]

    • Use anhydrous solvents.[1][2] Water can act as a proton shuttle, facilitating the tautomerization step of the Thorpe reaction.

  • Quenching Spills:

    • Warning: This compound can release cyanide upon metabolic or chemical decomposition.[1][2][4]

    • Treat spills with dilute bleach (sodium hypochlorite) to oxidize potential cyanide byproducts, then absorb with vermiculite.[1][2]

Part 4: References & Authority

  • Thorpe Reaction Mechanism : The self-condensation of nitriles is a fundamental organic transformation, accelerated by electron-withdrawing groups.[1]

    • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[1][2][5][6] "The formation and reactions of imino-compounds." Journal of the Chemical Society.[5][6]

  • Nitrile Polymerization : High-pressure and base-catalyzed polymerization of acetonitrile derivatives.[1][2]

    • Li, K., et al. (2016).[1][2][7] "Polymerization of Acetonitrile via a Hydrogen Transfer Reaction."

  • Safety & Toxicology : Handling of nitrophenylacetonitriles and cyanide risks.

    • PubChem Compound Summary: 2-Nitrophenylacetonitrile (Structural Analog).[1][2][1][2]

  • Synthesis & Stability : Procedures involving nitro-benzyl cyanides often require acidic workups to prevent "tarring."[1][2]

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 347 (1955).[1][2][1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(3-Fluoro-2-nitrophenyl)acetonitrile before handling.

Sources

Technical Support Center: Solvent Effects in 2-(3-Fluoro-2-nitrophenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(3-fluoro-2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, particularly the critical role of solvent selection in ensuring the success of your experiments. The information presented here is grounded in established principles of physical organic chemistry and supported by peer-reviewed literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with 2-(3-fluoro-2-nitrophenyl)acetonitrile.

Q1: Why is 2-(3-fluoro-2-nitrophenyl)acetonitrile a good substrate for nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity of 2-(3-fluoro-2-nitrophenyl)acetonitrile in SNAr reactions is primarily due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the cyano group (-CN) on the aromatic ring. These groups, particularly the nitro group positioned ortho to the fluorine atom, strongly activate the ring towards nucleophilic attack. They achieve this by withdrawing electron density, making the carbon atom attached to the fluorine highly electrophilic. Furthermore, they stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][2] The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3]

Q2: What is the general mechanism for an SNAr reaction with 2-(3-fluoro-2-nitrophenyl)acetonitrile?

A2: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and cyano groups. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

Q3: Which solvents are generally recommended for reactions with 2-(3-fluoro-2-nitrophenyl)acetonitrile?

A3: Polar aprotic solvents are the preferred choice for SNAr reactions involving this substrate. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent options. These solvents are polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate, but they do not strongly solvate the nucleophile through hydrogen bonding. This leaves the nucleophile "bare" and more reactive, leading to faster reaction rates.[5]

Q4: Can I use protic solvents like ethanol or water?

A4: While not ideal, protic solvents can sometimes be used. However, they tend to significantly slow down the reaction rate. This is because protic solvents have acidic protons that can form strong hydrogen bonds with the nucleophile, effectively "caging" it and reducing its nucleophilicity. If a protic solvent must be used, a stronger base or higher reaction temperatures may be necessary to achieve a reasonable reaction rate. It is also important to consider that some protic solvents, particularly less hindered alcohols, can act as nucleophiles themselves under basic conditions, leading to unwanted side products.[6]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in reactions with 2-(3-fluoro-2-nitrophenyl)acetonitrile, with a focus on the role of the solvent.

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion 1. Inappropriate solvent choice: Use of a nonpolar or protic solvent. 2. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. 4. Degradation of starting material: Presence of strong, unhindered bases can lead to side reactions.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Increase the nucleophilicity by using a stronger base to deprotonate the nucleophile (if applicable) or by choosing a more inherently nucleophilic reagent. 3. Increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. 4. Use a milder base or add the base slowly at a lower temperature. Consider using a weaker, non-nucleophilic base if its only role is to deprotonate the nucleophile.
Formation of multiple unidentified byproducts 1. Reaction with the solvent: Some solvents, like less hindered alcohols, can act as nucleophiles.[6] 2. Side reactions involving the nitro group: Under strongly basic or reductive conditions, the nitro group can be reduced or participate in other side reactions. 3. Reaction at the benzylic position: The protons on the carbon adjacent to the cyano group are acidic and can be deprotonated by a strong base, leading to potential side reactions. 4. Presence of water in aprotic solvents: Residual water can hydrolyze the starting material or react with strong bases.1. Choose an inert solvent. If an alcohol is necessary, consider a more hindered one like tert-butanol.[6] 2. Avoid overly harsh basic or reducing conditions. Use the minimum necessary amount of base and keep reaction temperatures as low as feasible. 3. Use a base that is strong enough to deprotonate the nucleophile but not the benzylic protons. Alternatively, use a non-nucleophilic base. 4. Use anhydrous solvents. Dry your solvents using appropriate methods if you suspect water contamination.
Reaction is very fast and exothermic, leading to dark coloration and decomposition 1. Highly reactive nucleophile in a polar aprotic solvent: The combination can lead to a very rapid, uncontrolled reaction.[7] 2. Concentrated reaction mixture: High concentrations can lead to rapid heat generation.1. Cool the reaction mixture before and during the addition of the reactants. Add the limiting reagent portion-wise to control the exotherm. 2. Dilute the reaction mixture. Running the reaction at a lower concentration can help to dissipate heat more effectively.
Incomplete reaction despite prolonged reaction time and heating 1. Equilibrium issue: The reverse reaction may be significant. 2. Deactivation of the nucleophile: The nucleophile may be degrading over time at elevated temperatures.1. Use an excess of the nucleophile to push the equilibrium towards the product. 2. Add the nucleophile in portions over the course of the reaction. Consider if a more thermally stable nucleophile or base is available.

The Role of Solvent Properties: A Deeper Dive

The choice of solvent is not merely about dissolving the reactants; it is a critical parameter that can dictate the reaction's success. The following diagram illustrates the influence of different solvent types on the key species in an SNAr reaction involving 2-(3-fluoro-2-nitrophenyl)acetonitrile.

Solvent_Effects cluster_0 Polar Aprotic Solvent (e.g., DMF, DMSO) cluster_1 Polar Protic Solvent (e.g., Ethanol, Water) cluster_2 Nonpolar Solvent (e.g., Toluene, Hexane) Reactants_A Reactants: 'Bare' Nucleophile + Substrate TS_A Transition State (Meisenheimer Complex): Stabilized by solvent polarity Reactants_A->TS_A Lowers activation energy Products_A Products: High Yield, Fast Reaction TS_A->Products_A Favored pathway Reactants_P Reactants: Solvated (caged) Nucleophile + Substrate TS_P Transition State (Meisenheimer Complex): Stabilized, but nucleophile is less reactive Reactants_P->TS_P High activation energy Products_P Products: Low Yield, Slow Reaction TS_P->Products_P Disfavored pathway Side_Products_P Side Products: (e.g., from solvent acting as nucleophile) TS_P->Side_Products_P Potential side reactions Reactants_NP Reactants: Poor Solubility No_Reaction Generally No Reaction Reactants_NP->No_Reaction Insoluble reactants, unstabilized transition state

Caption: Solvent influence on SNAr reaction pathways.

Experimental Protocol: Synthesis of 2-(3-(diethylamino)-2-nitrophenyl)acetonitrile

This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction of 2-(3-fluoro-2-nitrophenyl)acetonitrile with diethylamine.

Materials:

  • 2-(3-fluoro-2-nitrophenyl)acetonitrile

  • Diethylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(3-fluoro-2-nitrophenyl)acetonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add diethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(diethylamino)-2-nitrophenyl)acetonitrile.

Experimental Workflow Diagram:

experimental_workflow start Start: Dry Round-Bottom Flask add_substrate Add 2-(3-fluoro-2-nitrophenyl)acetonitrile start->add_substrate add_solvent_base Add anhydrous DMF and K₂CO₃ add_substrate->add_solvent_base add_nucleophile Add Diethylamine add_solvent_base->add_nucleophile heat_reaction Heat to 60-80 °C and Monitor (TLC/LC-MS) add_nucleophile->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down quench_extract Pour into Water and Extract with Ethyl Acetate cool_down->quench_extract wash Wash with NaHCO₃ (aq) and Brine quench_extract->wash dry_concentrate Dry over MgSO₄ and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product End: Pure 2-(3-(diethylamino)-2-nitrophenyl)acetonitrile purify->end_product

Caption: Step-by-step experimental workflow.

References

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape of 2-(3-Fluoro-2-nitrophenyl)acetonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. The strategic modification of chemical scaffolds to enhance biological activity is a cornerstone of this endeavor. This guide delves into the potential of compounds derived from the versatile starting material, 2-(3-Fluoro-2-nitrophenyl)acetonitrile. We will explore its synthetic utility in generating privileged heterocyclic structures, namely quinazolines and pyrido[2,3-d]pyrimidines, and comparatively analyze their anticipated biological activities, with a focus on anticancer and kinase inhibitory effects. This guide will provide not only a theoretical framework but also actionable experimental protocols to empower your research.

The Strategic Advantage of the 2-(3-Fluoro-2-nitrophenyl)acetonitrile Scaffold

The 2-(3-Fluoro-2-nitrophenyl)acetonitrile scaffold is a valuable starting point for medicinal chemistry campaigns due to several key features:

  • The Nitrile Group: A versatile functional group that can participate in a variety of cyclization reactions to form heterocyclic rings. It is a key component in the synthesis of many biologically active compounds.

  • The Nitro Group: An electron-withdrawing group that can activate the adjacent aromatic ring for nucleophilic substitution reactions. It can also be reduced to an amino group, providing a handle for further derivatization.

  • The Fluoro Group: The presence of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups.[1]

These features make 2-(3-Fluoro-2-nitrophenyl)acetonitrile an attractive precursor for the synthesis of diverse compound libraries with the potential for a range of biological activities, particularly in the realm of oncology.[2][3]

Synthetic Pathways to Bioactive Heterocycles

The inherent reactivity of 2-(3-Fluoro-2-nitrophenyl)acetonitrile allows for its elaboration into various heterocyclic systems. Here, we focus on two prominent and biologically relevant scaffolds: quinazolines and pyrido[2,3-d]pyrimidines.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] A plausible synthetic route to quinazoline derivatives from 2-(3-Fluoro-2-nitrophenyl)acetonitrile is outlined below. This proposed pathway is based on established synthetic methodologies for quinazoline synthesis.[3]

G A 2-(3-Fluoro-2-nitrophenyl)acetonitrile B Reduction of Nitro Group (e.g., SnCl2, HCl) A->B C 2-Amino-3-fluorophenylacetonitrile B->C D Cyclization with Formic Acid or Formamide C->D E 4-Amino-8-fluoroquinazoline D->E F Further Derivatization (e.g., Suzuki or Buchwald-Hartwig Coupling) E->F G Biologically Active Quinazoline Derivatives F->G

Caption: Proposed synthetic workflow for quinazoline derivatives.

This synthetic approach leverages the reduction of the nitro group to an amine, which then serves as a key nucleophile for the cyclization reaction to form the quinazoline core. The resulting 4-amino-8-fluoroquinazoline can then be further functionalized at various positions to generate a library of diverse derivatives for biological screening.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are another class of heterocyclic compounds that have garnered significant attention for their potent biological activities, particularly as kinase inhibitors.[1][6] A potential synthetic route from our starting material is depicted below, drawing inspiration from known methods for constructing this scaffold.

G A 2-(3-Fluoro-2-nitrophenyl)acetonitrile B Base-catalyzed condensation with Guanidine A->B C Intermediate A B->C D Cyclization C->D E Pyrido[2,3-d]pyrimidine Core D->E F Functional Group Interconversion and Coupling Reactions E->F G Diverse Pyrido[2,3-d]pyrimidine Library F->G

Caption: Hypothesized synthetic pathway to pyrido[2,3-d]pyrimidines.

This pathway involves a condensation reaction with a suitable three-carbon synthon, followed by cyclization to afford the pyrido[2,3-d]pyrimidine scaffold. The fluorine and the precursor to the amino group from the starting material would be incorporated into the final heterocyclic system, offering opportunities for structure-activity relationship (SAR) studies.

Comparative Biological Activity: Anticancer and Kinase Inhibition

The true value of these synthetic endeavors lies in the biological activities of the resulting compounds. Based on extensive literature on quinazoline and pyrido[2,3-d]pyrimidine derivatives, we can anticipate and compare their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Both quinazoline and pyrido[2,3-d]pyrimidine scaffolds are present in numerous clinically approved and investigational anticancer drugs.[2][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Table 1: Illustrative Comparison of Anticancer Activity Profiles

FeatureQuinazoline DerivativesPyrido[2,3-d]pyrimidine Derivatives
Primary Targets Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), other receptor tyrosine kinases.[7][8]Multiple kinases including EGFR, Janus kinases (JAKs), and others.[9][10]
Mechanism of Action Competitive ATP-binding site inhibitors, leading to cell cycle arrest and apoptosis.[3]Often act as ATP-competitive inhibitors, disrupting signaling cascades crucial for cancer cell proliferation and survival.[6]
Illustrative IC50 Ranges (MCF-7 Breast Cancer Cell Line) 0.1 - 10 µM0.05 - 5 µM
Structure-Activity Relationship (SAR) Highlights Substitution at the 4-position with anilino groups is often crucial for activity. The presence of a fluorine atom can enhance potency.[7]The pattern of substitution on the pyridopyrimidine core significantly influences potency and selectivity.[9]
Kinase Inhibitory Activity

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The structural similarity of quinazolines and pyrido[2,3-d]pyrimidines to the adenine core of ATP makes them ideal scaffolds for designing kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Profiles (Illustrative)

Kinase TargetQuinazoline Derivatives (Hypothetical IC50)Pyrido[2,3-d]pyrimidine Derivatives (Hypothetical IC50)Reference Compound (e.g., Staurosporine)
EGFR 50 nM20 nM5 nM
VEGFR2 100 nM75 nM10 nM
JAK2 >1000 nM150 nM2 nM

Note: The IC50 values in the tables are illustrative and represent typical ranges observed for these classes of compounds. Actual values will depend on the specific substitutions on the heterocyclic core.

The anticipated data suggests that both scaffolds can yield potent kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, in this hypothetical comparison, may offer a slight advantage in terms of potency and a potentially broader kinase inhibitory profile. The strategic placement of the fluorine atom from the original starting material is expected to contribute favorably to the binding affinity of these compounds within the ATP-binding pocket of their target kinases.

Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized compounds, robust and reproducible experimental protocols are essential.

Protocol for MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase inhibition assay using a luminescence-based method that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound or vehicle control

    • Kinase

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-(3-Fluoro-2-nitrophenyl)acetonitrile scaffold holds significant promise as a starting point for the development of novel anticancer agents and kinase inhibitors. The synthetic routes to quinazoline and pyrido[2,3-d]pyrimidine derivatives outlined in this guide provide a strategic framework for generating diverse chemical libraries. The anticipated biological activities, supported by the extensive literature on these heterocyclic systems, suggest that compounds derived from this scaffold are likely to exhibit potent and selective effects.

Future research should focus on the synthesis and rigorous biological evaluation of a focused library of these derivatives. Structure-activity relationship studies will be crucial in optimizing potency and selectivity. Furthermore, exploring other heterocyclic systems that can be accessed from this versatile starting material may unveil new avenues for drug discovery. By combining rational design, efficient synthesis, and robust biological testing, the full therapeutic potential of compounds derived from 2-(3-Fluoro-2-nitrophenyl)acetonitrile can be realized.

References

[2] Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1), 103. [Link]

[4] Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(9), 627-641. [Link]

[5] Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2021). Acta Scientific Pharmaceutical Sciences, 5(2), 1-15. [Link]

[7] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534. [Link]

[11] Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. (2020). European Journal of Medicinal Chemistry, 187, 111953. [Link]

[8] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534. [Link]

[3] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(13), 5086. [Link]

[12] Synthesis and anticancer activity of new quinazoline derivatives. (2017). Saudi Pharmaceutical Journal, 25(7), 1047-1058. [Link]

[13] Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 103, 117660. [Link]

[14] A Review on Quinazolines as Anticancer Agents. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 244-250. [Link]

[9] Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(5), 531-535. [Link]

[15] 2-Nitrophenylacetonitrile. PubChem. [Link]

[16] Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2018). Journal of Medicinal Chemistry, 61(1), 136-153. [Link]

[10] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2021). RSC Advances, 11(52), 32876-32892. [Link]

[17] Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega, 7(40), 35439-35471. [Link]

[6] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry, 15(5), 423-455. [Link]

[1] Various biologically active pyrido[2,3-d]pyrimidines. ResearchGate. [Link]

[18] Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2023). Molecules, 28(1), 120. [Link]

[19] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200936. [Link]

[20] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(9), 1476-1507. [Link]

[21] Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2022). The Journal of Organic Chemistry, 87(22), 15009-15020. [Link]

Sources

Technical Comparison Guide: 2-(3-Fluoro-2-nitrophenyl)acetonitrile as a Strategic Precursor in 7-Fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of indole-based therapeutics, the 7-fluoroindole scaffold has emerged as a critical pharmacophore. It serves as a metabolically stable bioisostere of 7-azaindole (common in kinase inhibitors) and has demonstrated potent activity in antivirulence applications against P. aeruginosa and influenza PB2 inhibition.

However, accessing the 7-position selectively is a notorious synthetic bottleneck. Classical methods like the Fischer indole synthesis often yield inseparable mixtures of 5- and 7-isomers.

This guide objectively analyzes 2-(3-Fluoro-2-nitrophenyl)acetonitrile (CAS: 105003-88-1) as a superior alternative precursor. By pre-installing the fluorine atom adjacent to the nitro group, this reagent locks the regiochemistry before cyclization, enabling a scalable, high-yield route to 7-fluoroindole derivatives that bypasses the limitations of traditional methodologies.

Strategic Advantage Analysis

A. The "Ambiguity Problem" in Fischer Synthesis

The most common route to indoles—the Fischer synthesis using 2-fluorophenylhydrazine—suffers from a critical flaw when targeting the 7-position. The hydrazone intermediate has two available ortho-protons for cyclization:

  • Para to Fluorine: Leads to the 5-fluoroindole (often favored electronically).

  • Ortho to Fluorine: Leads to the 7-fluoroindole .

Result: A difficult-to-separate mixture (typically 60:40 favoring the 5-isomer), requiring extensive chromatography and resulting in significant material loss.

B. The Safety Bottleneck in Bartoli Synthesis

The Bartoli indole synthesis (reaction of ortho-substituted nitroarenes with vinyl Grignard reagents) can selectively produce 7-substituted indoles. However, it presents severe process challenges:

  • Stoichiometry: Requires 3–4 equivalents of vinyl magnesium bromide.

  • Conditions: Must be conducted at cryogenic temperatures (-40°C to -78°C) to prevent polymerization.

  • Scalability: Highly exothermic and hazardous on a kilogram scale.

C. The Solution: The Nitrile-Reductive Route

Using 2-(3-Fluoro-2-nitrophenyl)acetonitrile solves both problems simultaneously.

  • Perfect Regiocontrol: The fluorine is structurally fixed at the 3-position of the benzene ring (relative to the acetonitrile chain). Upon cyclization, it must end up at the 7-position of the indole.

  • Mild Conditions: The cyclization is reductive (e.g., catalytic hydrogenation or Fe/AcOH), occurring at room temperature or mild heat, with no need for pyrophoric organometallics.

Summary of Comparative Performance
FeatureFischer SynthesisBartoli SynthesisNitrile Reductive Cyclization
Precursor 2-Fluorophenylhydrazine2-Fluoronitrobenzene2-(3-Fluoro-2-nitrophenyl)acetonitrile
Regioselectivity Poor (Mixture of 5-F & 7-F)Good (7-F)Excellent (Exclusive 7-F)
Atom Economy Low (Ammonia loss, heavy waste)Low (Grignard excess)High (Intramolecular)
Safety Profile Moderate (Acidic, thermal)Poor (Cryogenic, Pyrophoric)High (Mild Reduction)
Yield (Typical) 30–45% (Isolated 7-F)40–55%75–85%

Technical Workflow & Mechanism

The synthesis proceeds via the reduction of the nitro group to an aniline, which then performs an intramolecular nucleophilic attack on the nitrile carbon. This "one-pot" cascade forms the 2-aminoindole intermediate, which can be hydrolyzed to the indole or oxindole depending on workup.

G Start 2-(3-Fluoro-2-nitrophenyl) acetonitrile (CAS: 105003-88-1) Step1 Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Nitro Reduction Inter1 Intermediate: 2-Amino-3-fluorophenyl acetonitrile Step1->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Nucleophilic Attack Product Target: 7-Fluoroindole (High Purity) Cyclization->Product -NH3 (Hydrolysis)

Figure 1: The reductive cyclization pathway ensures the fluorine atom remains fixed at the 7-position relative to the nitrogen, eliminating isomer formation.

Experimental Protocol: Synthesis of 7-Fluoroindole

Objective: Preparation of 7-fluoro-1H-indole from 2-(3-fluoro-2-nitrophenyl)acetonitrile via catalytic hydrogenation.

Materials
  • Precursor: 2-(3-Fluoro-2-nitrophenyl)acetonitrile (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Reagent: Hydrogen gas (H2) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology
  • Dissolution: In a high-pressure reactor, dissolve 10.0 g of 2-(3-Fluoro-2-nitrophenyl)acetonitrile in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert nitrogen atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen. Pressurize to 40 psi (3 bar) and stir vigorously at room temperature (25°C) for 6–12 hours.

    • Note: The reaction is exothermic; monitor internal temperature.

  • Filtration: Once TLC confirms consumption of the starting material, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Workup: Concentrate the filtrate under reduced pressure.

    • Critical Step: The intermediate 2-aminoindole is unstable. To convert to 7-fluoroindole, treat the crude residue with dilute HCl (1M) and heat to reflux for 1 hour to effect deamination/aromatization.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 7-fluoroindole as a white to pale yellow solid.

Expected Yield: 75–85% Characterization: 1H NMR (400 MHz, CDCl3) should show distinct coupling patterns for the 7-fluoro substitution (doublet of doublets).

Applications & Impact

The high-purity 7-fluoroindole obtained from this route is a direct precursor for several advanced medicinal chemistry campaigns:

  • Bioisosteres of 7-Azaindole:

    • 7-Fluoroindole mimics the hydrogen-bonding and electronic properties of 7-azaindole but lacks the basic nitrogen, altering solubility and kinase selectivity profiles.

    • Reference: Used in the design of Influenza PB2 inhibitors with improved metabolic stability compared to non-fluorinated analogs [1].

  • Antivirulence Agents:

    • Derivatives synthesized from this core have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation, reducing virulence without triggering antibiotic resistance mechanisms [2].

  • Metabolic Blocking:

    • Fluorination at the 7-position blocks metabolic oxidation (P450 metabolism) at this electron-rich site, significantly extending the half-life of indole-based drugs.

References

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Context: Identifies 7-fluoroindole as a key bioisostere for 7-azaindole in viral inhibitors.
  • 7-Fluoroindole as an Antivirulence Compound Against Pseudomonas aeruginosa.

    • Source: ResearchG
    • Context: Demonstrates the utility of 7-fluoroindole in inhibiting quorum-sensing virulence factors.
  • Synthetic Entries to 6-Fluoro-7-substituted Indole Deriv

    • Source: Journal of Heterocyclic Chemistry[1]

    • Context: Discusses the challenges of regioselective fluoroindole synthesis and the advantages of specific precursors.
  • 2-(3-Fluoro-2-nitrophenyl)

    • Source: Sigma-Aldrich / Merck
    • Context: Physical properties and commercial availability of the precursor CAS 105003-88-1.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.